molecular formula C4H6N4O4S B1521226 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide CAS No. 1181457-77-1

1-methyl-3-nitro-1H-pyrazole-4-sulfonamide

カタログ番号: B1521226
CAS番号: 1181457-77-1
分子量: 206.18 g/mol
InChIキー: OKQYRCQGLCTMQF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-methyl-3-nitro-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C4H6N4O4S and its molecular weight is 206.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-methyl-3-nitropyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O4S/c1-7-2-3(13(5,11)12)4(6-7)8(9)10/h2H,1H3,(H2,5,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQYRCQGLCTMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)[N+](=O)[O-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Medicinal Chemistry Applications of 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Elegance of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of pharmacologically active agents. These "privileged scaffolds" offer a unique combination of synthetic accessibility, metabolic stability, and the ability to present functional groups in a precise three-dimensional arrangement to interact with biological targets. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]

When the pyrazole nucleus is appended with a sulfonamide moiety, another pharmacologically significant functional group known for its role in a plethora of drugs including antibacterial agents and diuretics, the resulting pyrazole sulfonamide architecture becomes a powerful platform for drug discovery.[5][6][7] This guide delves into the medicinal chemistry potential of a specific, yet underexplored, derivative: 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide . We will dissect its synthetic rationale, explore its potential therapeutic applications based on the rich pharmacology of its parent class, and provide actionable experimental protocols for its biological evaluation.

Synthetic Strategy and Mechanistic Considerations

The synthesis of 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide, while not explicitly detailed in the current literature, can be logically devised from established methodologies for analogous pyrazole sulfonamides.[1] The proposed synthetic pathway is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern.

Proposed Synthetic Pathway

The synthesis commences with the construction of the methylated pyrazole core, followed by sequential sulfonation and nitration. The choice of the order of these steps is critical to manage the directing effects of the substituents on the pyrazole ring.

Synthesis_Pathway cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Sulfonamide Formation cluster_3 Step 4: Nitration A 1,3-Diketone C 1-Methylpyrazole Intermediate A->C Cyclocondensation B Methylhydrazine B->C E 1-Methylpyrazole-4-sulfonyl chloride C->E Electrophilic Aromatic Substitution D Chlorosulfonic Acid D->E G 1-Methyl-1H-pyrazole-4-sulfonamide E->G Nucleophilic Acyl Substitution F Ammonia F->G I 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide G->I Electrophilic Aromatic Substitution H Nitrating Agent (e.g., HNO3/H2SO4) H->I

Figure 1: Proposed synthetic workflow for 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the 1-Methylpyrazole Intermediate

  • To a solution of a suitable 1,3-diketone in ethanol, add an equimolar amount of methylhydrazine dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography.

Causality: The use of methylhydrazine is crucial for the introduction of the methyl group at the N1 position of the pyrazole ring. The cyclocondensation reaction is a well-established method for forming the pyrazole core.[1]

Step 2: Sulfonylation

  • Dissolve the 1-methylpyrazole intermediate in a suitable solvent such as chloroform.

  • Cool the solution to 0°C and slowly add an excess of chlorosulfonic acid.

  • After the addition is complete, reflux the mixture for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the sulfonyl chloride derivative.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Causality: Chlorosulfonic acid is a powerful sulfonating agent. The reaction proceeds via electrophilic aromatic substitution, with the sulfonyl group typically directing to the 4-position of the pyrazole ring due to the directing effects of the existing substituents.[1]

Step 3: Sulfonamide Formation

  • Dissolve the 1-methylpyrazole-4-sulfonyl chloride in a suitable solvent like dichloromethane.

  • Bubble ammonia gas through the solution or add aqueous ammonia dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the sulfonamide.

Causality: The sulfonyl chloride is highly reactive towards nucleophiles. Ammonia readily displaces the chloride to form the primary sulfonamide.

Step 4: Nitration

  • To a mixture of concentrated nitric acid and sulfuric acid at 0°C, slowly add the 1-methyl-1H-pyrazole-4-sulfonamide.

  • Maintain the temperature below 10°C and stir for 1-2 hours.

  • Pour the reaction mixture onto ice and collect the precipitated product by filtration.

  • Wash the product with water until the washings are neutral and then dry.

Causality: The sulfonamide group is a deactivating, meta-directing group in benzene chemistry. However, in the pyrazole ring system, the directing effects can be more complex. The nitro group is expected to substitute at the 3-position.

Physicochemical Properties and Structural Elucidation

The final product, 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide, is expected to be a solid with a defined melting point. Its structure can be unequivocally confirmed using a combination of spectroscopic techniques:

Technique Expected Observations
¹H NMR Signals corresponding to the N-methyl protons, the pyrazole ring proton, and the sulfonamide protons.
¹³C NMR Resonances for the N-methyl carbon and the three pyrazole ring carbons.
FT-IR Characteristic absorption bands for the N-H stretch of the sulfonamide, the S=O stretches, and the N-O stretches of the nitro group.
Mass Spec A molecular ion peak corresponding to the calculated molecular weight of C₄H₆N₄O₄S.[8]

Potential Medicinal Chemistry Applications

The true value of 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide lies in its potential as a lead compound for various therapeutic areas. The combination of the pyrazole core, the sulfonamide group, and the electron-withdrawing nitro group creates a unique electronic and steric profile that could drive interactions with multiple biological targets.

Anticancer Activity

A significant body of research highlights the antiproliferative activity of pyrazole sulfonamide derivatives.[1][7] These compounds can exert their effects through various mechanisms, including the inhibition of kinases and other enzymes involved in cell cycle progression. The introduction of a nitro group can enhance the electrophilicity of the molecule, potentially leading to covalent interactions with target proteins or increasing its ability to induce oxidative stress in cancer cells.

Hypothesized Mechanism of Action:

Anticancer_Pathway Compound 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide Kinase Protein Kinase (e.g., EGFR) Compound->Kinase Inhibition Apoptosis Apoptosis Kinase->Apoptosis Inhibits CellCycle Cell Cycle Arrest Kinase->CellCycle Promotes

Figure 2: Potential mechanism of anticancer activity via kinase inhibition.

Antimicrobial and Antitubercular Applications

Sulfonamides are classic antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The pyrazole moiety can enhance the antimicrobial spectrum and potency.[5][6] The nitro group is also a known pharmacophore in several antimicrobial drugs, such as nitrofurantoin and metronidazole, which can be reduced within microbial cells to generate cytotoxic radicals. This dual-action potential makes 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide a compelling candidate for further investigation as an antimicrobial or even an antitubercular agent.[5]

Enzyme Inhibition: Carbonic Anhydrases and Beyond

The sulfonamide group is a well-established zinc-binding group, making it a key feature of many carbonic anhydrase inhibitors.[2][9] These enzymes are involved in a variety of physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[9] The specific substitution pattern on the pyrazole ring will determine the selectivity and potency of inhibition against different carbonic anhydrase isoforms. Additionally, some pyrazole sulfonamides have shown inhibitory activity against other enzymes like α-glucosidase, suggesting potential applications in diabetes management.[10]

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a series of in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay
  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media.

  • Compound Treatment: Seed cells in 96-well plates and, after 24 hours, treat with serial dilutions of 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Broth Microdilution: Prepare serial dilutions of the test compound in a 96-well plate containing bacterial growth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights and Future Directions

The exploration of 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide opens up numerous avenues for further research. A systematic SAR study would be invaluable to optimize its biological activity.

  • Modification of the N1-substituent: Replacing the methyl group with larger alkyl or aryl groups could influence lipophilicity and target engagement.

  • Variation of the C3-substituent: Replacing the nitro group with other electron-withdrawing or electron-donating groups would modulate the electronic properties of the pyrazole ring and could fine-tune the compound's activity and selectivity.

  • Derivatization of the Sulfonamide: The synthesis of N-substituted sulfonamides could lead to compounds with improved pharmacokinetic properties and novel biological activities.

Conclusion

While 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide may be a relatively uncharacterized molecule, its structural components suggest a high probability of interesting and therapeutically relevant biological activities. The pyrazole sulfonamide scaffold is a proven platform for the development of a wide range of medicinal agents. The addition of a nitro group adds another layer of chemical reactivity and potential for biological interactions. This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this promising compound, with the hope of stimulating further research into its potential as a novel therapeutic agent. The path from a theoretical molecule to a clinical candidate is long and challenging, but the journey begins with a solid understanding of the fundamental medicinal chemistry, as outlined herein.

References

  • Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., Jonnalagadda, S. B., & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26532–26544. [Link]

  • Reddymasu, S., N, S., & V, H. (2018). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México. [Link]

  • Lolak, N., Akocak, S., Topal, M., Koçyiğit, Ü. M., Işık, M., Türkeş, C., Topal, F., Durgun, M., & Beydemir, Ş. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, e202401633. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). [Link]

  • Zala, M., Patel, K., & Shah, A. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega, 10(7), 8931–8945. [Link]

  • Khan, I., Ibrar, A., Abbas, N., Tahir, M. N., & Ayub, K. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 12, 1379848. [Link]

  • American Elements. (n.d.). 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide. [Link]

  • Wang, B., Li, J., Zhang, J., Song, H., & Li, Z. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry, 10, 923908. [Link]

  • Patel, A. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1162-1168. [Link]

  • Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., Jonnalagadda, S. B., & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26532–26544. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Anazi, K. M. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. [Link]

  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. [Link]

  • Li, Q., Duan, Y., Chen, L., Yang, X., & Li, Z. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11757–11766. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-dimethyl-1H-pyrazole-4-sulfonamide. PubChem Compound Database. [Link]

  • Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Yogi, P., & Joshi, A. (2016). The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. Journal of Chemical, Biological and Physical Sciences, 6(1), 117-127. [Link]

  • Hussain, T., Ullah, S., Alrokayan, S., Alamery, S., Mohammed, A. A., Ejaz, S. A., Aziz, M., & Iqbal, J. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Medicinal Chemistry, 14(8), 1546–1557. [Link]

Sources

The Pyrazole-4-Sulfonamide Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of a Versatile Pharmacophore

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has long been recognized as a "privileged" scaffold in medicinal chemistry.[1] Its synthetic tractability and ability to engage in a variety of non-covalent interactions have led to its incorporation into numerous clinically successful drugs.[2] When coupled with a sulfonamide moiety at the 4-position, the resulting pyrazole-4-sulfonamide core emerges as a highly versatile and potent pharmacophore with a remarkable breadth of biological activities.[1] This guide provides a comprehensive technical overview of the pyrazole-4-sulfonamide scaffold, from its fundamental synthesis to its application in targeting diverse protein classes, offering field-proven insights for its strategic deployment in drug discovery programs.

The significance of this scaffold is exemplified by the market success of drugs like celecoxib, a selective COX-2 inhibitor, which validates the therapeutic potential of this chemical entity.[2] Beyond anti-inflammatory agents, derivatives of this core have shown promise as inhibitors of enzymes crucial in oncology and infectious diseases, such as carbonic anhydrases and protein kinases, as well as modulators of G-protein coupled receptors (GPCRs).[2][3][4] The sulfonamide group, a well-established pharmacophore in its own right, often acts as a key zinc-binding group in metalloenzymes or as a hydrogen bond donor/acceptor, anchoring the molecule to its biological target.[2]

This guide will delve into the synthetic strategies for accessing this scaffold, explore its structure-activity relationships (SAR) across different target families, and provide detailed, self-validating experimental protocols for its biological evaluation.

Core Chemistry: Synthesis of the Pyrazole-4-Sulfonamide Scaffold

The construction of pyrazole-4-sulfonamide derivatives is generally achieved through a convergent synthetic approach, culminating in the coupling of a pyrazole-4-sulfonyl chloride intermediate with a desired amine. The specific substitution pattern on the pyrazole ring and the nature of the amine component are key determinants of the final compound's biological activity.

Synthesis of the Key Intermediate: Pyrazole-4-sulfonyl Chloride

A common and efficient method for the preparation of the pyrazole-4-sulfonyl chloride intermediate involves the direct sulfonation of a substituted pyrazole using chlorosulfonic acid.[5] This electrophilic aromatic substitution reaction typically proceeds with high regioselectivity at the 4-position of the pyrazole ring.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Sulfonylation diketone 1,3-Diketone (e.g., Pentane-2,4-dione) pyrazole Substituted Pyrazole (e.g., 3,5-Dimethyl-1H-pyrazole) diketone->pyrazole Methanol, 25-35°C (Exothermic)[5] hydrazine Hydrazine Hydrate hydrazine->pyrazole sulfonyl_chloride Pyrazole-4-sulfonyl Chloride pyrazole->sulfonyl_chloride Chloroform, 0°C to 60°C[5] chlorosulfonic Chlorosulfonic Acid (ClSO3H) chlorosulfonic->sulfonyl_chloride caption General Synthetic Scheme for Pyrazole-4-sulfonyl Chloride.

Caption: General Synthetic Scheme for Pyrazole-4-sulfonyl Chloride.

General Protocol for the Synthesis of Pyrazole-4-sulfonamides

With the pyrazole-4-sulfonyl chloride in hand, the final sulfonamide derivatives can be readily prepared via a nucleophilic substitution reaction with a primary or secondary amine. The choice of base and solvent is crucial for achieving high yields and purity.

Experimental Protocol: Synthesis of a Representative Pyrazole-4-sulfonamide [5][6]

  • Reaction Setup: To a solution of the desired amine (1.05 equivalents) in dichloromethane (DCM, ~10 volumes), add a suitable organic base such as diisopropylethylamine (DIPEA, 1.5 equivalents) at room temperature (25-30 °C).

  • Addition of Sulfonyl Chloride: Slowly add a solution of the pyrazole-4-sulfonyl chloride (1.0 equivalent) in DCM (5 volumes) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, add cold water (~10 volumes) to the reaction mixture and stir for 10 minutes. Separate the organic layer.

  • Extraction and Drying: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure pyrazole-4-sulfonamide derivative.[6]

This robust protocol allows for the generation of diverse libraries of pyrazole-4-sulfonamides for screening against various biological targets.

Targeting Enzyme Families: A Tale of Three Classes

The pyrazole-4-sulfonamide scaffold has demonstrated remarkable efficacy as an inhibitor of several key enzyme families, most notably cyclooxygenases, carbonic anhydrases, and protein kinases. The specific substitution patterns around the core dictate the target selectivity and potency.

Cyclooxygenase (COX) Inhibition: The Celecoxib Story

The most prominent example of a pyrazole-4-sulfonamide in clinical use is celecoxib (Celebrex®), a selective inhibitor of cyclooxygenase-2 (COX-2).[7][8] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[9][10]

Mechanism of Action: Celecoxib operates as a highly selective, reversible inhibitor of the COX-2 isoform.[7] It blocks the conversion of arachidonic acid to prostaglandin precursors, thereby exerting its anti-inflammatory and analgesic effects.[7] The selectivity for COX-2 over the constitutively expressed COX-1 isoform is crucial, as it minimizes the gastrointestinal side effects commonly associated with non-selective NSAIDs.[7] The polar sulfonamide side chain of celecoxib binds to a hydrophilic side pocket near the active site of the COX-2 enzyme, a feature not present in COX-1, which is a key determinant of its selectivity.[7]

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole-4-sulfonamide) Celecoxib->COX2 Inhibition caption Mechanism of Action of Celecoxib as a COX-2 Inhibitor.

Caption: Mechanism of Action of Celecoxib as a COX-2 Inhibitor.

Structure-Activity Relationship (SAR) for COX-2 Inhibition: The development of celecoxib has provided significant insights into the SAR of diaryl-substituted pyrazoles.

PositionSubstitutionImpact on COX-2 Inhibition
Pyrazole C4 Sulfonamide (SO2NH2)Essential for potent and selective COX-2 inhibition.[7]
Pyrazole N1 p-SulfamoylphenylConfers higher potency compared to other substituents like p-methoxyphenyl.
Pyrazole C3 Trifluoromethyl (CF3)Provides superior selectivity and potency compared to methyl or fluoromethyl groups.
Pyrazole C5 p-MethylphenylLow steric hindrance maximizes potency.
Carbonic Anhydrase (CA) Inhibition: A Tale of Isoform Selectivity

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Dysregulation of specific CA isoforms is implicated in various diseases, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[11] The sulfonamide moiety is a classic zinc-binding group, making pyrazole-4-sulfonamides natural candidates for CA inhibitors.[2]

Mechanism of Action: The primary sulfonamide group (SO2NH2) of these inhibitors coordinates to the Zn(II) ion in the active site of the carbonic anhydrase, displacing a zinc-bound water molecule or hydroxide ion. This binding event blocks the catalytic activity of the enzyme, preventing the hydration of CO2.[2]

Structure-Activity Relationship (SAR) for CA Inhibition: Achieving isoform selectivity is a major goal in the design of CA inhibitors. The pyrazole scaffold offers a versatile platform for introducing substituents that can exploit subtle differences in the active site cavities of different CA isoforms.

Scaffold FeatureImpact on CA Inhibition
Primary Sulfonamide Essential for zinc binding and potent inhibition.[2]
Pyrazole Core Serves as a scaffold for orienting substituents into specific subpockets of the active site.
Substituents on Pyrazole/Amine Bulky and hydrophobic groups can be directed towards the "130s subpocket" to achieve selectivity between isoforms like CA II, CA IX, and CA XII.[12]

Experimental Protocol: Stopped-Flow CO2 Hydrase Assay for CA Inhibition [2][13]

This assay measures the catalytic activity of CA by monitoring the pH change resulting from CO2 hydration.

  • Reagent Preparation: Prepare two buffer solutions. Solution A: HEPES buffer at a lower pH (e.g., 7.03). Solution B: A bicarbonate/CO2 buffer at a higher pH (e.g., 8.41) containing a pH indicator dye like pyranine.[14]

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified CA isoform and the pyrazole-4-sulfonamide inhibitor in an appropriate buffer.

  • Stopped-Flow Measurement: Rapidly mix equal volumes of Solution A (containing the enzyme and inhibitor) and Solution B in a stopped-flow spectrophotometer. This creates an out-of-equilibrium solution.[13]

  • Data Acquisition: Monitor the change in absorbance or fluorescence of the pH indicator over time as the enzyme catalyzes the hydration of CO2, leading to a change in pH.

  • Data Analysis: Calculate the initial rate of the reaction. Determine the IC50 and/or Ki values for the inhibitor by measuring the rates at various inhibitor concentrations.

Protein Kinase Inhibition: A New Frontier in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The pyrazole scaffold is a common feature in many approved kinase inhibitors, and pyrazole-4-sulfonamide derivatives have emerged as a promising class of compounds targeting various kinases, including Abl, Aurora kinases, and JNKs.[4][15][16]

Mechanism of Action: Pyrazole-4-sulfonamide kinase inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The specific interactions between the inhibitor and the amino acid residues in the hinge region and other parts of the ATP-binding site determine the potency and selectivity of the inhibitor.

G Kinase Protein Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling (e.g., Cell Proliferation) Phospho_Substrate->Downstream_Signaling Inhibitor Pyrazole-4-sulfonamide Inhibitor Inhibitor->Kinase Competitive Inhibition caption Mechanism of Action of Pyrazole-4-sulfonamide Kinase Inhibitors.

Caption: Mechanism of Action of Pyrazole-4-sulfonamide Kinase Inhibitors.

Experimental Protocol: In Vitro Kinase Assay (Radiometric) [17][18]

  • Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing kinase assay buffer, the purified kinase, the substrate protein (e.g., a generic substrate like myelin basic protein or a specific peptide), and the pyrazole-4-sulfonamide inhibitor at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at the optimal temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature.

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer or by spotting the reaction mixture onto phosphocellulose paper.

  • Detection: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using SDS-PAGE followed by autoradiography or by washing the phosphocellulose paper and counting the radioactivity using a scintillation counter.

  • Data Analysis: Quantify the amount of ³²P incorporated into the substrate. Determine the IC50 value of the inhibitor by plotting the percentage of kinase activity against the inhibitor concentration.

Modulating G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[19] Pyrazole-sulfonamide derivatives have been identified as antagonists for several GPCRs, including the chemokine receptor CCR4 and the complement receptor C5aR1, which are involved in inflammation, immunology, and cancer.[13]

Mechanism of Action: As antagonists, these compounds bind to the receptor but do not elicit a downstream signaling response. They block the binding of the endogenous agonist, thereby inhibiting the receptor's activity. Many pyrazole-sulfonamide GPCR antagonists act as allosteric modulators, binding to a site distinct from the orthosteric (endogenous ligand) binding site.

Structure-Activity Relationship (SAR) for GPCR Antagonism: The SAR for GPCR antagonists is highly target-specific. For CCR4 antagonists, for example, a "clip" or orthogonal conformation, where the pyrazole ring forms an intramolecular hydrogen bond with the sulfonamide NH, is believed to be important for activity.

Experimental Protocol: Calcium Mobilization Assay for Gq-coupled GPCRs [9]

This assay is used to measure the activity of GPCRs that couple to the Gq signaling pathway, which results in the release of intracellular calcium.

  • Cell Culture: Culture cells stably or transiently expressing the GPCR of interest in a 96-well or 384-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution for 30-60 minutes at 37°C.

  • Compound Incubation (Antagonist Mode): Add the pyrazole-4-sulfonamide antagonist at various concentrations to the wells and incubate for a defined period.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation). Add a known agonist for the GPCR to the wells and immediately begin monitoring the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to the release of intracellular calcium. In antagonist mode, the pyrazole-4-sulfonamide will reduce the fluorescence signal elicited by the agonist. Calculate the IC50 value of the antagonist from the dose-response curve.

G caption Generalized Experimental Workflow for Inhibitor Screening.

Caption: Generalized Experimental Workflow for Inhibitor Screening.

Evaluating Antiproliferative Activity

For pyrazole-4-sulfonamides developed as potential anticancer agents, it is essential to assess their ability to inhibit the growth of cancer cells. Cell viability assays are a cornerstone of this evaluation.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [5]

This assay quantifies ATP, an indicator of metabolically active cells.

  • Cell Plating: Seed cancer cells in a 96-well or 384-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole-4-sulfonamide compound for a specified period (e.g., 48-72 hours).

  • Assay Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Conclusion and Future Outlook

The pyrazole-4-sulfonamide scaffold has firmly established itself as a privileged pharmacophore in drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives make it a highly attractive starting point for the development of novel therapeutics. From the well-established role in COX-2 and carbonic anhydrase inhibition to the expanding applications in targeting protein kinases and GPCRs, this scaffold continues to yield potent and selective modulators of a wide range of biological targets.

The future of pyrazole-4-sulfonamide-based drug discovery lies in the continued exploration of novel substitution patterns to achieve even greater target selectivity and improved pharmacokinetic properties. The application of modern drug design strategies, such as structure-based design and computational modeling, will undoubtedly accelerate the identification of new lead compounds. As our understanding of the molecular basis of disease continues to grow, the versatility of the pyrazole-4-sulfonamide pharmacophore ensures its enduring relevance in the quest for new and effective medicines.

References
  • News-Medical.Net. (2023, June 18). Celebrex (Celecoxib) Pharmacology. [Link]

  • Wikipedia. (n.d.). Celecoxib. [Link]

  • Tariq, M. (2024, February 28). Celecoxib. StatPearls. [Link]

  • Miah, A. H., et al. (2014). Lead identification and structure-activity relationships of heteroarylpyrazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Organic & Biomolecular Chemistry, 12(11), 1779-92. [Link]

  • Patsnap. (2024, June 14). What is Celecoxib used for? Synapse. [Link]

  • Reddy, L. H., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26235–26248. [Link]

  • Reddy, L. H., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Shrestha, A., & Lee, D. Y. (2015). In vitro NLK Kinase Assay. Bio-protocol, 5(20), e1630. [Link]

  • Kilpatrick, L. E., & Holliday, N. D. (2012). A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. In Methods in Molecular Biology (Vol. 897, pp. 143-154). [Link]

  • Caers, J., et al. (2022, July 29). Characterization of G Protein-Coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. JoVE. [Link]

  • Sleno, R., et al. (2015). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. [Link]

  • DiscoverX. (2017, January 11). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. [Link]

  • NCBI. (n.d.). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Swietach, P., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 196. [Link]

  • G-C. G., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(20), 6899. [Link]

  • ChemBK. (2024, April 9). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 119. [Link]

  • Allam, H. A., et al. (2021). Synthesis and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine. Journal of Medicinal Chemistry, 64(18), 13866–13889. [Link]

  • Norman, M. H., et al. (2019). Discovery of a Potent and Selective CCR4 Antagonist That Inhibits Treg Trafficking into the Tumor Microenvironment. ACS Medicinal Chemistry Letters, 10(8), 1139–1144. [Link]

  • El-Gamal, M. I., et al. (2021). Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. Scientific Reports, 11(1), 16390. [Link]

  • Rowley, J. A., et al. (2024). Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity. Journal of Medicinal Chemistry. [Link]

  • Allam, H. A., et al. (2023). Effect of hydrophobic extension of aryl enaminones and pyrazole-linked compounds combined with sulphonamide, sulfaguanidine, or carboxylic acid functionalities on carbonic anhydrase inhibitory potency and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197680. [Link]

  • Hernandez, M. X., et al. (2022). C5aR1 antagonism suppresses inflammatory glial gene expression and alters cellular signaling in an aggressive Alzheimer's model. bioRxiv. [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. [Link]

  • Reddy, L. H., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26235–26248. [Link]

  • Angeli, A., & Supuran, C. T. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 23(22), 13880. [Link]

  • ChEMBL. (n.d.). Inhibition of human carbonic anhydrase 2 incubated for 10 mins by stopped flow CO2 hydrase assay (CHEMBL4034206). [Link]

  • Hermanowicz, A., et al. (2014). Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][7][9]triazines. European Journal of Medicinal Chemistry, 79, 413-424. [Link]

  • Angeli, A., et al. (2018). Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry, 265, 116086. [Link]

  • El-Sayed, M. A. A., et al. (2021). Development of Novel 1,3,4‐Trisubstituted Pyrazole Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Targeting JNK Kinases. ResearchGate. [Link]

  • Hermanowicz, A., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][7][9]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 24(13), 10927. [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 1-Methyl-3-Nitro-1H-Pyrazole-4-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide , a critical scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and antimicrobial agents. The synthesis presents two primary challenges: regioselective methylation of the 3-nitropyrazole precursor and electrophilic sulfonyl functionalization of an electron-deficient heteroaromatic ring.

This protocol deviates from standard "mix-and-stir" instructions by focusing on the causality of reaction parameters. We utilize a direct chlorosulfonation approach, optimized for safety and throughput, avoiding the hazardous and multi-step diazonium (Sandmeyer) routes often cited in older literature.

Strategic Analysis & Retrosynthesis

The target molecule is assembled via a three-stage linear sequence. The critical decision point lies in Step 1, where tautomeric equilibrium dictates the product ratio.

Synthetic Pathway (Graphviz Visualization)

SynthesisPath Start 3-Nitropyrazole (Commercial Starting Material) Step1 Step 1: Methylation (Regioselectivity Check) Start->Step1 MeI, K2CO3 Isomer1 1-Methyl-3-Nitropyrazole (Target Isomer) Step1->Isomer1 Major Product (Thermodynamic) Isomer2 1-Methyl-5-Nitropyrazole (Undesired Byproduct) Step1->Isomer2 Minor Product Step2 Step 2: Chlorosulfonation (Electrophilic Subst.) Isomer1->Step2 ClSO3H, 100°C Inter Sulfonyl Chloride Intermediate Step2->Inter Step3 Step 3: Ammonolysis Inter->Step3 NH3 (aq) Final 1-Methyl-3-Nitro-1H- Pyrazole-4-Sulfonamide Step3->Final

Figure 1: Linear synthetic workflow highlighting the critical regioselective branch point at Step 1.

Detailed Experimental Protocols

Phase 1: Regioselective Methylation of 3-Nitropyrazole

Objective: Synthesize 1-methyl-3-nitro-1H-pyrazole while minimizing the 1-methyl-5-nitro isomer.

  • Mechanism: 3-Nitropyrazole exists in tautomeric equilibrium. Alkylation can occur at N1 or N2. Steric hindrance and thermodynamic stability generally favor the 1,3-isomer (Target) over the 1,5-isomer when using mild bases like

    
    , whereas strong bases (NaH) or specific solvents can alter this ratio.
    

Reagents:

  • 3-Nitropyrazole (1.0 eq)[1]

  • Methyl Iodide (MeI) (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetone[2]

Protocol:

  • Dissolution: Charge a round-bottom flask with 3-nitropyrazole and DMF (10 vol). Stir until dissolved.

  • Base Addition: Add

    
     powder. The suspension may turn slightly yellow.
    
  • Alkylation: Cool to 0°C. Add MeI dropwise to control the exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The 1,3-isomer typically runs lower (more polar) than the 1,5-isomer due to the dipole moment alignment.

  • Workup: Pour into ice water (50 vol). The product often precipitates. If not, extract with Ethyl Acetate (3x).

  • Purification (CRITICAL): Recrystallization from Ethanol/Water is preferred to remove the 1,5-isomer. If the ratio is poor, silica gel chromatography is required.

    • Target: 1-methyl-3-nitro-1H-pyrazole.[1][3][4]

    • Byproduct: 1-methyl-5-nitro-1H-pyrazole.

QC Check (NMR Validation):

  • 1,3-Isomer (Target): The N-Methyl group is spatially close to the proton at C5. NOESY will show a correlation between N-Me and H-5.

  • 1,5-Isomer: The N-Methyl is adjacent to the Nitro group; H-3 is distant. No strong NOE between N-Me and ring protons.

Phase 2: Electrophilic Chlorosulfonation

Objective: Introduce the sulfonyl chloride moiety at the C4 position. Challenge: The nitro group at C3 strongly deactivates the ring, making electrophilic aromatic substitution difficult. Harsh conditions are required.

Reagents:

  • 1-Methyl-3-nitro-1H-pyrazole (1.0 eq)[1]

  • Chlorosulfonic acid (

    
    ) (5.0 - 8.0 eq)
    
  • Thionyl Chloride (

    
    ) (1.0 eq) - Optional, drives conversion.
    

Protocol:

  • Safety Setup: Use a dry flask with a drying tube (

    
    ) and a gas scrubber (NaOH trap) for HCl/SOx fumes. Chlorosulfonic acid reacts violently with water. 
    
  • Addition: Place

    
     in the flask. Cool to 0°C.
    
  • Substrate Introduction: Add 1-methyl-3-nitropyrazole portion-wise. Caution: Exothermic.[5]

  • Heating: Slowly ramp temperature to 100–110°C . Stir for 4–6 hours.

    • Note: Unlike activated pyrazoles, this deactivated system requires high heat.

  • Quenching (High Hazard): Cool the reaction mixture to RT. Pour the reaction mass very slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid or oil.

  • Isolation: Filter the solid immediately. Wash with cold water.[5][6] Dry under vacuum at RT. Do not heat during drying to prevent hydrolysis.

Phase 3: Sulfonamide Formation (Ammonolysis)

Objective: Convert the sulfonyl chloride to the sulfonamide.

Reagents:

  • Crude Sulfonyl Chloride (from Phase 2)

  • Ammonium Hydroxide (28%

    
     aq) or 
    
    
    
    in Dioxane (0.5 M).
  • Solvent: THF or Dichloromethane (DCM).

Protocol:

  • Dissolution: Dissolve the sulfonyl chloride in THF or DCM. Cool to 0°C.

  • Amination: Add aqueous ammonia (excess, 5-10 eq) dropwise.

  • Reaction: Stir at 0°C for 30 mins, then RT for 1 hour.

  • Workup: Evaporate THF. Dilute with water. Adjust pH to ~4-5 with dilute HCl to precipitate the sulfonamide (sulfonamides are weakly acidic; basic pH keeps them soluble as salts).

  • Filtration: Collect the precipitate. Recrystallize from Ethanol/Water.

Analytical Data & QC Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity (H-NMR) Confirms 1-Methyl, 3-Nitro, 4-Sulfonamide pattern400 MHz DMSO-d6
Regiochemistry NOE correlation: N-Me

H-5
NOESY 2D-NMR
Mass Spec [M+H]+ = 207.02 (Calc)LC-MS (ESI+)

NMR Interpretation Guide (DMSO-d6):

  • 
     ~8.5-9.0 ppm (1H, s): H-5 proton (Deshielded by adjacent Nitro and Sulfonamide).
    
  • 
     ~7.5 ppm (2H, bs): 
    
    
    
    (Exchangeable with
    
    
    ).
  • 
     ~4.0 ppm (3H, s): N-Methyl.[7]
    

Troubleshooting & Critical Parameters

Regioselectivity Failure (Step 1)

If the 1,5-isomer dominates, check the solvent. Aprotic polar solvents (DMF, DMSO) favor the 1,3-isomer (kinetic/dipole control). Protic solvents or high temperatures may encourage thermodynamic equilibration to the 1,5-isomer in some specific substitution patterns, though for 3-nitropyrazole, the 1,3 is generally the thermodynamic product. Switch base to


  to utilize the "cesium effect" for better N1 selectivity.
Low Yield in Chlorosulfonation (Step 2)

The nitro group deactivates the ring. If conversion is <50%:

  • Increase temperature to 120°C.

  • Add

    
     or 
    
    
    
    (1 eq) to the reaction mixture after the initial heating phase to convert any formed sulfonic acid (
    
    
    ) into the chloride (
    
    
    ).
Safety: Energetic Material Warning

Nitropyrazoles are energetic materials.[8][9] While 1-methyl-3-nitropyrazole is relatively stable, do not distill reaction mixtures to dryness at high temperatures. Always test small quantities for impact sensitivity before scaling up.

References

  • Regioselective Alkylation of Pyrazoles

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[10]

    • Source: The Journal of Organic Chemistry (ACS Public
    • URL:[Link]

  • Title: 1-Methyl-1H-pyrazole-4-sulfonyl chloride Synthesis & Properties.
  • General Pyrazole Chemistry

    • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[11]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Safety of Nitropyrazoles

    • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
    • Source: NIH / PMC.
    • URL:[Link]

Sources

Introduction: The Strategic Importance of Amino-Pyrazole Sulfonamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Catalytic Hydrogenation of Nitro-Pyrazole Sulfonamides using Palladium on Carbon (Pd/C)

The pyrazole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, most famously exemplified by the selective COX-2 inhibitor, Celecoxib.[1][2][3] These structures are integral to the development of therapeutic agents for inflammation, cancer, and other conditions.[4][5][6][7] A critical step in the synthesis of many of these drug candidates is the reduction of a nitro group to a primary amine on the pyrazole or an associated aryl ring. This transformation introduces a versatile functional handle, the amino group, which is pivotal for further molecular elaboration, modulating pharmacokinetic properties, or participating in key binding interactions with biological targets.[8]

Among the various methods for nitro group reduction, catalytic hydrogenation using palladium on activated carbon (Pd/C) is frequently the method of choice in pharmaceutical development.[9][10] It is renowned for its high efficiency, clean reaction profiles, and scalability. This application note provides a detailed examination of this crucial transformation, grounded in mechanistic principles and practical laboratory protocols for researchers and drug development professionals.

Mechanistic Insights: The Role of the Pd/C Catalyst Surface

Catalytic hydrogenation is a heterogeneous process that occurs on the surface of the palladium catalyst.[11] The finely divided palladium nanoparticles, supported on high-surface-area activated carbon, provide numerous active sites for the reaction to proceed.[12][13] The overall transformation from a nitro group (-NO₂) to an amine (-NH₂) is a six-electron reduction.

The accepted mechanism involves several key steps:

  • Adsorption: Both the hydrogen gas (H₂) and the nitro-pyrazole sulfonamide substrate adsorb onto the surface of the palladium catalyst. The pi-system of the aromatic ring and the polar nitro group interact with the metal surface.[11]

  • Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the palladium surface, forming reactive palladium-hydride species (adsorbed hydrogen atoms).

  • Stepwise Reduction: The nitro group is reduced in a stepwise fashion through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These intermediates are typically highly reactive and are further reduced before they can be isolated under standard conditions.

  • Desorption: Once the reduction is complete, the final amino-pyrazole sulfonamide product has a lower affinity for the catalyst surface and desorbs back into the solution, freeing the active site for another catalytic cycle.[11]

It is the high activity of the Pd/C catalyst that typically ensures the reaction proceeds fully to the amine without significant accumulation of intermediates.[12]

Visualizing the Experimental Workflow

The following diagram outlines the general laboratory workflow for the Pd/C-catalyzed reduction of a nitro-pyrazole sulfonamide.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Hydrogenation cluster_workup 3. Workup & Purification Start Nitro-Pyrazole Sulfonamide Solvent Dissolve in Solvent (e.g., EtOH, MeOH, EtOAc) Start->Solvent Vessel Transfer to Hydrogenation Vessel Solvent->Vessel Catalyst Add Pd/C Catalyst (under N₂ atmosphere) Vessel->Catalyst Purge Purge with H₂ Catalyst->Purge Pressurize Pressurize with H₂ (or use H₂ source) Stir Stir Vigorously at RT or with heating Pressurize->Stir Monitor Monitor by TLC / LC-MS Stir->Monitor Vent Vent H₂ & Purge with N₂ Monitor->Vent Filter Filter through Celite® to remove Pd/C Vent->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Crude Product (Crystallization/Chromatography) Concentrate->Purify End Amino-Pyrazole Sulfonamide Purify->End

Caption: General workflow for Pd/C catalyzed nitro group reduction.

Optimizing Reaction Parameters

The success and efficiency of the reduction depend on several critical parameters. The optimal conditions should be determined empirically for each specific substrate.

ParameterTypical RangeRationale & Expert Insights
Catalyst 5-10% Pd on CarbonStandard commercial catalyst. 10% Pd/C is more active and can be used in smaller quantities. Ensure the catalyst is from a reputable source for reproducibility.
Catalyst Loading 1-10 mol % (Pd metal)Higher loading speeds up the reaction but increases cost and can sometimes lead to side reactions. Modern methods have demonstrated success with as little as 0.4 mol%.[14]
Hydrogen Source H₂ gas (1-4 atm), Hydrazine hydrate, Formic acidH₂ Gas: The cleanest reagent. Requires specialized pressure equipment.[10] Transfer Hydrogenation: Uses molecules like hydrazine or formic acid as an in-situ hydrogen source, avoiding the need for high-pressure gas cylinders.[15][16] This can be a safer and more convenient option for standard lab setups.
Solvent EtOH, MeOH, EtOAc, THFPolar protic solvents like methanol (MeOH) and ethanol (EtOH) are most common as they facilitate hydrogenolysis and help solubilize the substrate.[13] Ethyl acetate (EtOAc) is also widely used and simplifies workup.
Temperature Room Temp. to 60 °CMost reductions proceed efficiently at room temperature. Gentle heating may be required for less reactive substrates but increases the risk of side reactions like dehalogenation.
Pressure (H₂ gas) 1 atm (balloon) to 50 psiAtmospheric pressure is often sufficient, especially with vigorous stirring.[14] Higher pressures increase the concentration of dissolved hydrogen, accelerating the reaction rate.

Standard Laboratory Protocol: Hydrogenation using H₂ Gas

This protocol describes a general procedure for the reduction of a nitro-substituted pyrazole sulfonamide using hydrogen gas.

Materials:

  • Nitro-pyrazole sulfonamide (1.0 eq)

  • 10% Palladium on Carbon (5-10 mol % Pd)

  • Solvent (e.g., Ethanol, 10-20 mL per gram of substrate)

  • Hydrogenation vessel (e.g., Parr shaker or a heavy-walled flask)

  • Celite® or another filter aid

  • Nitrogen (N₂) and Hydrogen (H₂) gas sources

Procedure:

  • Vessel Preparation: Add the nitro-pyrazole sulfonamide substrate to the hydrogenation vessel.

  • Solvent Addition: Add the chosen solvent (e.g., ethanol) and stir to dissolve the substrate completely.

  • Catalyst Addition (Inert Atmosphere): Flush the vessel with nitrogen gas. Under a positive pressure of nitrogen, carefully add the 10% Pd/C catalyst. Safety Note: Dry Pd/C is pyrophoric and can ignite in the presence of air and solvents. Handle with care in an inert atmosphere.

  • Hydrogenation: Seal the hydrogenation vessel. Purge the vessel by evacuating the nitrogen and refilling with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is fully exchanged.

  • Reaction Execution: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or inflate a balloon for atmospheric pressure).[10]

  • Stirring: Begin vigorous stirring. Efficient agitation is crucial for ensuring good contact between the substrate, catalyst, and hydrogen gas at the three-phase interface.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical method involves periodically depressurizing, taking a small aliquot under a nitrogen counter-flow, and analyzing it. The reaction is complete when the starting material is no longer observed.

  • Reaction Quench & Catalyst Removal: Once complete, carefully vent the excess hydrogen and purge the vessel thoroughly with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the filter cake with additional solvent to ensure complete recovery of the product. Safety Note: The filtered catalyst can be pyrophoric. Do not allow it to dry in the air. Quench it carefully with water while wet.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amino-pyrazole sulfonamide.

  • Purification: If necessary, purify the product by recrystallization from an appropriate solvent system or by column chromatography.

Protocol Variation: Transfer Hydrogenation with Hydrazine Hydrate

This method avoids the use of hydrogen gas and specialized pressure equipment.[15]

Procedure:

  • To a solution of the nitro-pyrazole sulfonamide in ethanol at room temperature, add the 10% Pd/C catalyst.

  • Heat the mixture to a gentle reflux (e.g., 40-60 °C).

  • Add hydrazine hydrate (3-5 equivalents) dropwise via an addition funnel. An exothermic reaction and gas evolution (N₂) will be observed.

  • After the addition is complete, maintain the reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and proceed with the filtration and isolation steps as described in the previous protocol.

Troubleshooting & Chemoselectivity Considerations

  • Slow or Stalled Reaction: Increase catalyst loading, hydrogen pressure, or temperature. Ensure stirring is adequate. The catalyst may be poisoned; using a fresh batch is recommended.

  • Dehalogenation: A common side reaction if the substrate contains aryl chlorides, bromides, or iodides.[15] To minimize this, use milder conditions (room temperature, lower pressure), shorter reaction times, or consider an alternative catalyst like Raney Nickel.[9] Using a catalyst poison like diphenyl sulfide has also been reported to enhance selectivity.[12]

  • Incomplete Reduction: If hydroxylamine or other intermediates are observed, increase the reaction time or catalyst loading to drive the reaction to completion.

Conclusion

The reduction of nitro-pyrazole sulfonamides using Pd/C is a robust and highly effective transformation essential for the synthesis of many pharmaceutically important compounds. A thorough understanding of the reaction mechanism, careful control of key parameters, and adherence to safety protocols are paramount for achieving high yields and purity. By selecting the appropriate hydrogenation method—either direct H₂ gas or transfer hydrogenation—researchers can efficiently synthesize the target amino-pyrazole sulfonamides, paving the way for the development of next-generation therapeutics.

References

  • Title: Recent Advances of Pd/C-Catalyzed Reactions Source: MDPI URL: [Link]

  • Title: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C Source: PMC (PubMed Central) URL: [Link]

  • Title: Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study Source: PMC (PubMed Central) URL: [Link]

  • Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: ACS Omega - ACS Publications URL: [Link]

  • Title: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes Source: Master Organic Chemistry URL: [Link]

  • Title: Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis Source: Frontiers URL: [Link]

  • Title: A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts Source: Request PDF on ResearchGate URL: [Link]

  • Title: Nitro Reduction - Common Conditions Source: Organic Chemistry Data URL: [Link]

  • Title: Exploring Nitric Oxide (NO)-Releasing Celecoxib Derivatives as Modulators of Radioresponse in Pheochromocytoma Cells Source: PMC (PubMed Central) URL: [Link]

  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI URL: [Link]

  • Title: What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? Source: ResearchGate URL: [Link]

  • Title: Process for preparation of celecoxib Source: Google Patents URL
  • Title: Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: Encyclopedia.pub URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors Source: Request PDF on ResearchGate URL: [Link]

  • Title: High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates Source: Organic Chemistry Portal URL: [Link]

  • Title: Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors Source: RSC Publishing URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: New Celecoxib Derivatives as Anti-Inflammatory Agents Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach Source: MDPI URL: [Link]

  • Title: Formic acid with 10% palladium on carbon: A reagent for selective reduction of aromatic nitro compounds Source: ResearchGate URL: [Link]

Sources

Application Notes and Protocols for the Sulfonylation of 1-Methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol and scientific rationale for the sulfonylation of 1-methyl-3-nitro-1H-pyrazole, a key transformation for the synthesis of novel chemical entities in drug discovery. The document outlines a plausible synthetic route based on established methodologies for the C-H functionalization of pyrazole derivatives, offering insights into reaction mechanisms, experimental setup, and product characterization.

Introduction: The Significance of Sulfonylated Nitropyrazoles

Pyrazole-sulfonamide motifs are prominent structural features in numerous pharmaceutically active compounds, exhibiting a wide range of biological activities.[1][2] The incorporation of a sulfonyl group can significantly modulate the physicochemical properties of a molecule, including its solubility, metabolic stability, and ability to engage in hydrogen bonding with biological targets. The nitro group on the pyrazole ring further enhances its utility as a synthetic intermediate, serving as a versatile handle for subsequent chemical modifications.[3][4] The targeted synthesis of sulfonylated 1-methyl-3-nitro-1H-pyrazole derivatives is therefore of considerable interest to medicinal chemists seeking to expand their chemical space and develop novel therapeutic agents.

Synthetic Strategy: Direct C-H Sulfonylation

While numerous methods exist for the synthesis of sulfonylated pyrazoles, including the cyclocondensation of pre-functionalized precursors, direct C-H sulfonylation has emerged as an efficient and atom-economical approach.[5][6] This strategy avoids the need for pre-activated substrates and allows for the late-stage introduction of the sulfonyl moiety. Given the electronic properties of 1-methyl-3-nitro-1H-pyrazole, with the nitro group acting as a meta-directing deactivator, direct sulfonylation is anticipated to occur at the C-4 or C-5 position of the pyrazole ring.

The proposed protocol adapts established methods for the C-H sulfonylation of N-containing heterocycles, which can be achieved using various reagents, including sulfonyl chlorides.[7][8] The reaction is often facilitated by a catalyst or promoter to activate the C-H bond.

Experimental Protocol: C-4/C-5 Sulfonylation of 1-Methyl-3-nitro-1H-pyrazole

This protocol describes the direct sulfonylation of 1-methyl-3-nitro-1H-pyrazole with benzenesulfonyl chloride.

Materials:

  • 1-methyl-3-nitro-1H-pyrazole

  • Benzenesulfonyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1-methyl-3-nitro-1H-pyrazole (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Sulfonylating Agent: Slowly add benzenesulfonyl chloride (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, quench the mixture by adding 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired sulfonylated 1-methyl-3-nitro-1H-pyrazole.

Data Presentation

ParameterValue
Starting Material1-methyl-3-nitro-1H-pyrazole
Sulfonylating AgentBenzenesulfonyl chloride
BaseTriethylamine
SolventDichloromethane
TemperatureRoom Temperature
Reaction Time12-24 hours (monitor by TLC)
PurificationColumn Chromatography

Visualization of Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 1-methyl-3-nitro-1H-pyrazole in DCM add_base Add Triethylamine start->add_base 1.0 eq add_sulfonyl Add Benzenesulfonyl Chloride add_base->add_sulfonyl 1.2 eq react Stir at RT (Monitor by TLC) add_sulfonyl->react 1.1 eq quench Quench with 1M HCl react->quench extract Extract with DCM quench->extract wash_bicarb Wash with NaHCO3 extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography (Hexane/EtOAc) concentrate->chromatography product Purified Product chromatography->product

Caption: Experimental workflow for the sulfonylation of 1-methyl-3-nitro-1H-pyrazole.

Characterization

The final product should be characterized by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regioselectivity of the sulfonylation.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic sulfonyl group vibrations.

Trustworthiness and Self-Validation

The described protocol is based on well-established and frequently cited methodologies for the sulfonylation of heterocyclic compounds.[8][9][10] The progress of the reaction can be easily monitored by TLC, providing a reliable method for determining the reaction endpoint. The purification by column chromatography is a standard and effective technique for isolating the desired product. The final characterization by spectroscopic methods provides definitive validation of the product's identity and purity.

References

  • OUCI. Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles.
  • ACS Publications.
  • ACS Publications.
  • ResearchGate. Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA.
  • MDPI.
  • PubMed. Synthesis of Sulfonylated Heterocycles via Copper-Catalyzed Heteroaromatization/Sulfonyl Transfer of Propargylic Alcohols.
  • ResearchGate.
  • ACS Publications. Temperature Controlled Selective C–S or C–C Bond Formation: Photocatalytic Sulfonylation versus Arylation of Unactivated Heterocycles Utilizing Aryl Sulfonyl Chlorides. Organic Letters.
  • ResearchGate.
  • ResearchGate. Photocatalytic sulfonylation of N‐containing heterocycles; reported by...
  • PMC.
  • ACS Publications.
  • ResearchGate. Reaction of 2-Aryl-4-Cyano-1,3-Oxazole-5-Sulfonyl Chlorides With 5-Amino-1H-Pyrazoles and 5-Amino-1H-1,2,4-Triazole | Request PDF.
  • Frontiers. Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents.
  • ResearchGate. Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring | Request PDF.
  • Google Patents.
  • Benchchem. Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies.
  • ResearchGate. ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines.
  • PubChem. 1-methyl-3-nitro-1h-pyrazole (C4H5N3O2).
  • PMC. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.
  • Frontier Specialty Chemicals. 1-Methyl-1H-Pyrazole-3-sulfonamide.
  • Supporting Information.
  • Google P
  • NIST WebBook. 1H-Pyrazole, 3-methyl-.
  • PMC.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • PMC. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][9][11]triazin-7(6H).

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • Guidechem. How to Synthesize 4-Nitropyrazole Efficiently? - FAQ.
  • Benchchem.

Sources

reaction conditions for N-alkylation of pyrazole sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Conditions for N-Alkylation of Pyrazole Sulfonamides

Executive Summary & Strategic Scope

This guide details the synthetic protocols for the N-alkylation of pyrazole sulfonamides , a privileged scaffold in medicinal chemistry (e.g., Celecoxib, Deracoxib). This transformation presents a unique chemoselective challenge due to the presence of multiple nucleophilic nitrogen sites: the pyrazole ring nitrogens (


, 

) and the sulfonamide nitrogen (

,

).

Successful alkylation requires a rigorous understanding of acidity versus nucleophilicity. While the sulfonamide is more acidic, the pyrazole nitrogen is often more nucleophilic. This guide provides decision trees and validated protocols to selectively target either site.

Mechanistic Analysis: The Chemoselectivity Paradox

To control the reaction, one must decouple thermodynamic acidity from kinetic nucleophilicity.

  • Sulfonamide (

    
    ):  High Acidity (
    
    
    
    ). Deprotonates easily with weak bases (
    
    
    ), but the resulting anion is delocalized onto oxygen, making it a "hard," sluggish nucleophile.
  • Pyrazole (

    
    ):  Lower Acidity (
    
    
    
    ). Requires stronger bases (NaH,
    
    
    ) or higher temperatures to deprotonate fully. However, the neutral
    
    
    nitrogen is a competent nucleophile, and the pyrazolate anion is highly reactive.

Strategic Rule:

  • To Alkylate

    
    :  Use a pyrazole that is already substituted at N1. Use weak bases to selectively deprotonate the sulfonamide.
    
  • To Alkylate

    
    :  If the sulfonamide is present, it will consume one equivalent of base first. You must use 
    
    
    
    equivalents of base to activate the pyrazole, or use protecting group strategies.
Visualizing the Decision Pathway

ReactionLogic Start Target Molecule CheckN1 Is Pyrazole N1 Substituted? Start->CheckN1 Target Target Site? CheckN1->Target Yes NPyr Pyrazole N-Alkylation (Ring N) CheckN1->NPyr No (Free NH) NSulf Sulfonamide N-Alkylation (SO2NH-R) Target->NSulf Target Sulfonamide Target->NPyr Target Pyrazole BaseChoice Base Selection: K2CO3 or Cs2CO3 NSulf->BaseChoice Simple Alkyl Halides Mitsunobu Mitsunobu Conditions (DIAD/PPh3) NSulf->Mitsunobu Complex Alcohols Regio Regioselectivity Issue (N1 vs N2) NPyr->Regio Kinetic Kinetic Control: NaH / THF (Low Temp) Regio->Kinetic Steric Bulk Driven Thermo Thermodynamic Control: Cs2CO3 / DMF (High Temp) Regio->Thermo Equilibrium Driven

Figure 1: Decision tree for selecting reaction conditions based on structural requirements.

Scenario A: N-Alkylation of the Sulfonamide Group

Objective: Convert


.
Challenge:  Preventing bis-alkylation (

) and ensuring complete conversion.
Protocol 1: Base-Mediated Alkylation (General Purpose)

Best for: Simple primary alkyl halides (MeI, EtBr, Benzyl bromide).

Reagents & Conditions:

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: Acetone (reflux) or DMF (

    
    ). Acetone is preferred for ease of workup; DMF for solubility.
    
  • Stoichiometry: 1.0 eq Substrate : 1.1 eq Base : 1.05 eq Electrophile.

Step-by-Step Workflow:

  • Activation: Charge a reaction vessel with the pyrazole sulfonamide (1.0 eq) and anhydrous

    
     (1.1 eq) in Acetone (0.2 M concentration). Stir at RT for 15 minutes. Observation: The suspension may change color slightly as the sulfonamide anion forms.
    
  • Addition: Add the alkyl halide (1.05 eq) dropwise. Note: Do not add large excess of electrophile to avoid bis-alkylation.

  • Reaction: Heat to reflux (

    
    ) for 4–12 hours. Monitor by TLC/LCMS.
    
  • Workup: Filter off inorganic solids. Concentrate the filtrate. Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).

Protocol 2: Mitsunobu Reaction (High Precision)

Best for: Complex secondary alcohols or when avoiding strong electrophiles.

Reagents:

  • Phosphine: Triphenylphosphine (

    
    ) or Polymer-supported 
    
    
    
    .
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD.

  • Solvent: THF (anhydrous).

Step-by-Step Workflow:

  • Dissolution: Dissolve pyrazole sulfonamide (1.0 eq), Alcohol (

    
    , 1.1 eq), and 
    
    
    
    (1.2 eq) in anhydrous THF (0.1 M) under
    
    
    . Cool to
    
    
    .
  • Addition: Add DIAD (1.2 eq) dropwise over 20 minutes. The solution will turn yellow/orange.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Quench: Add water (few drops). Concentrate and purify.

  • Purification Tip: Triphenylphosphine oxide (TPPO) is a byproduct. Use a precipitating solvent (ether/hexane) to remove TPPO or use polymer-bound reagents.

Scenario B: N-Alkylation of the Pyrazole Ring

Objective: Functionalize the pyrazole ring (


) in the presence of a sulfonamide.
Challenge:  Regioselectivity (N1 vs N2).
Mechanism of Regioselectivity
  • N1 Alkylation: Favored by steric bulk on the electrophile or thermodynamic control (reversible alkylation).

  • N2 Alkylation: Favored by "lone pair repulsion" effects or kinetic control with small electrophiles.

  • Note: If the sulfonamide is on the phenyl ring attached to C5, it creates a steric environment that pushes alkylation to N1 (distal).

Protocol 3: Regioselective Alkylation (Base-Dependent)

Table 1: Solvent and Base Effects on Pyrazole Regioselectivity

Condition SetBaseSolventTempMajor IsomerMechanism
Kinetic NaH (60%)THF/DMF

Mixture (N1/N2) Irreversible deprotonation; fastest site reacts.
Thermodynamic

DMF

N1 (Less Hindered) Reversible alkylation allows equilibration to stable isomer.
Chelation

-BuOK
Et2ORTN2 (Chelation) Coordination with substituents (if capable) can direct N2.

Step-by-Step Workflow (Thermodynamic Control):

  • Setup: Dissolve the pyrazole (1.0 eq) in DMF (0.2 M).

  • Base Addition: Add

    
     (2.5 eq). Note: Excess base is required to neutralize the sulfonamide proton first (
    
    
    
    10) and then the pyrazole (
    
    
    14).
  • Electrophile: Add Alkyl Halide (1.1 eq).

  • Heating: Heat to

    
     for 16 hours.
    
  • Analysis: Check LCMS. You will likely see a single peak if steric difference is sufficient. If a mixture forms, separation by preparative HPLC is usually required as isomers have similar polarity.

References

  • Mechanistic Basis of Sulfonamide Acidity

    • Title: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths.
    • Source:Chemical Science (RSC), 2019.
    • URL:[Link]

  • Mitsunobu Reaction on Sulfonamides

    • Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
    • Source:PMC, 2021.
    • URL:[Link]

  • Regioselectivity in Pyrazole Alkylation

    • Title: Switching N-Alkylation Regioselectivity of Trifluoromethyl
    • Source:Molecules (MDPI), 2023.
    • URL:[Link]

  • General Sulfonamide Synthesis Protocols

    • Title: Sulfonamide synthesis by alkylation or aryl
    • Source:Organic Chemistry Portal.
    • URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive framework for the purification of 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide. While specific, validated protocols for this exact molecule are not extensively published, the following troubleshooting guides and FAQs are based on established principles for structurally related nitro-pyrazole and sulfonamide compounds. This resource is designed to help you develop a robust purification strategy and overcome common experimental challenges.

Section 1: Initial Assessment and Common Impurities

Before commencing purification, it is crucial to understand the potential impurities that may be present in the crude product. The synthesis of nitro-pyrazole sulfonamides can often result in a mixture of unreacted starting materials, regioisomers, and other side products.

Frequently Asked Questions

Q1: What are the likely impurities I should expect from the synthesis of 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide?

A1: Common impurities can include unreacted starting materials, over-nitrated products, or different regioisomers. The specific impurities will depend on the synthetic route, but it is essential to monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the presence of these byproducts.[1][2][3]

Q2: How can I get a preliminary idea of the purity of my crude product?

A2: A quick assessment can be made using TLC to visualize the number of components in your sample. Additionally, determining the melting point of the crude solid can be informative; a sharp melting point often indicates higher purity, while a broad melting range suggests the presence of impurities. For a more quantitative assessment, RP-HPLC is a recommended technique.[4][5]

Section 2: Purification by Recrystallization

Recrystallization is often the most effective method for purifying solid organic compounds. The selection of an appropriate solvent system is critical for success.

Troubleshooting Guide: Recrystallization
Problem Potential Cause Solution
Low Recovery The compound is too soluble in the chosen solvent, even at low temperatures.Choose a solvent in which the compound has lower solubility. Alternatively, use a mixed-solvent system.
Too much solvent was used.Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
Premature crystallization during hot filtration.Use pre-heated glassware for the filtration step to prevent the solution from cooling too quickly.[6]
Oiling Out The melting point of the solid is lower than the boiling point of the solvent.Use a lower-boiling point solvent or add more solvent to the mixture.[6]
The rate of cooling is too fast.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
No Crystals Form The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the compound.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[6]
Experimental Protocol: General Recrystallization
  • Solvent Selection: Test the solubility of your crude product in various solvents to find one in which the compound is soluble when hot but insoluble when cold. Common choices for pyrazole and sulfonamide compounds include ethanol, methanol, isopropanol, or mixtures with water.[7][8]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Section 3: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. For nitro-pyrazole derivatives, silica gel is a common stationary phase.

Troubleshooting Guide: Column Chromatography
Problem Potential Cause Solution
Poor Separation The polarity of the eluent is not optimal.Adjust the solvent system. If TLC shows poor separation, the column will also be ineffective. Try a shallower solvent gradient.[3]
Compound Degradation on Column Pyrazole derivatives can be sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-treating it with a base, such as by adding ~1% triethylamine to the eluent.[3][8]
Band Tailing or Streaking The compound is too soluble in the mobile phase, or the column is overloaded.Use a less polar eluent or load a smaller amount of the crude product onto the column.
Irregular Bands The column was not packed properly.Ensure the stationary phase is packed uniformly without any air bubbles or cracks.
Experimental Protocol: General Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry, powdered sample to the top of the column. This "dry loading" method often provides better separation.[3]

  • Elution: Begin eluting with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of the General Purification Workflow

PurificationWorkflow Crude Crude Product TLC_Analysis TLC/HPLC Analysis Crude->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Few Spots / Solid Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple Spots / Oily Pure_Solid Pure Solid Product Recrystallization->Pure_Solid Successful Impure Still Impure Recrystallization->Impure Unsuccessful Column_Chromatography->Pure_Solid Successful Column_Chromatography->Impure Unsuccessful Impure->Column_Chromatography

Caption: General workflow for the purification of 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide.

Section 4: Troubleshooting Decision Tree

This decision tree provides a logical path for addressing common purification challenges.

TroubleshootingTree start Crude Product Analysis is_solid Is the product a solid? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst Yes run_column Run Column Chromatography is_solid->run_column No (Oil) is_pure_after_recryst Is it pure after one recrystallization? try_recryst->is_pure_after_recryst success Purification Complete is_pure_after_recryst->success Yes is_pure_after_recryst->run_column No is_pure_after_column Is it pure after column? run_column->is_pure_after_column recryst_from_column Recrystallize pure fractions is_pure_after_column->recryst_from_column Yes check_structure Re-evaluate Structure/Impurities is_pure_after_column->check_structure No recryst_from_column->success

Caption: Decision tree for troubleshooting the purification process.

References

  • BenchChem. Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • BenchChem. Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies.
  • BenchChem.
  • BenchChem. Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. PMC.
  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems.
  • Taylor & Francis.
  • ResearchGate.
  • BenchChem.
  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • ChemRxiv. Practical Synthesis of Pyrazol-4-thiols.
  • PMC.
  • Organic Syntheses Procedure. REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS.
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • SciELO México. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents.

Sources

Technical Support Center: Minimizing Side Reactions in the Nitration of Methyl-Pyrazole Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for professionals engaged in the synthesis of nitrated methyl-pyrazole sulfonamides. This guide is designed to provide in-depth, actionable insights into the common challenges encountered during this critical electrophilic aromatic substitution reaction. Drawing upon established chemical principles and field-proven methodologies, we aim to equip you with the knowledge to optimize your reaction conditions, minimize side-product formation, and enhance the overall efficiency of your synthetic route.

Troubleshooting Guide

This section addresses specific problems you may encounter during the nitration of methyl-pyrazole sulfonamides, offering explanations for the underlying causes and providing robust solutions.

Problem 1: Poor Regioselectivity – Formation of Multiple Nitro Isomers

Symptoms: Your reaction yields a mixture of nitrated products, with the nitro group at different positions on the pyrazole ring, making purification difficult and lowering the yield of the desired isomer.

Cause: The regiochemical outcome of the nitration of a substituted pyrazole is a delicate balance of electronic and steric effects from the existing substituents.[1] The methyl group is an activating, ortho-, para-director, while the sulfonamide group is a deactivating, meta-director. The final substitution pattern is highly dependent on the reaction conditions, particularly the acidity of the medium.[2]

  • In strongly acidic media (e.g., mixed HNO₃/H₂SO₄): The pyrazole ring is likely to be protonated. This protonation deactivates the ring towards electrophilic attack, and the directing influence of the substituents on the neutral pyrazole is altered.[2]

  • In less acidic media (e.g., HNO₃ in acetic anhydride): The pyrazole ring is less likely to be protonated, and the directing effects of the methyl and sulfonamide groups on the unprotonated ring will have a more pronounced influence.[2]

Solutions:

  • Control the Acidity: For selective C4-nitration, which is often the desired outcome in substituted pyrazoles, milder nitrating conditions are generally preferred.[2] Using a system like nitric acid in acetic anhydride (acetyl nitrate) can favor substitution on the pyrazole ring itself.[2]

  • Temperature Management: Nitration reactions are highly exothermic.[3] Maintaining a low and consistent temperature (typically 0-10 °C) is crucial to prevent side reactions and improve selectivity.[3] Runaway temperatures can lead to the formation of undesired isomers and decomposition products.

  • Order of Addition: Slowly adding the pyrazole substrate to the pre-cooled nitrating mixture helps to dissipate heat and maintain better control over the reaction.[3]

Problem 2: Low Yield and/or Reaction Failure

Symptoms: The reaction produces a low yield of the desired nitrated product, or the starting material remains largely unreacted.

Cause: Several factors can contribute to low yields in pyrazole nitration.

  • Insufficiently Activating Conditions: The sulfonamide group deactivates the pyrazole ring, making it less susceptible to electrophilic attack. The chosen nitrating agent may not be potent enough to overcome this deactivation.

  • Decomposition: Harsh reaction conditions, such as excessively high temperatures or overly concentrated acids, can lead to the degradation of the starting material or the product.[3]

  • Starting Material Purity: Impurities in the initial methyl-pyrazole sulfonamide can interfere with the reaction.[3]

Solutions:

  • Optimize the Nitrating Agent: If milder conditions fail, a stronger nitrating agent may be necessary. A carefully controlled mixture of fuming nitric acid and sulfuric acid can increase the concentration of the active nitronium ion (NO₂⁺).[3][4] However, this approach requires stringent temperature control to avoid degradation.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and determine the optimal reaction time.[3] This will prevent premature workup or prolonged reaction times that could lead to product degradation.

  • Ensure Starting Material Purity: Purify the starting methyl-pyrazole sulfonamide before nitration to remove any impurities that could inhibit the reaction.

Problem 3: Evidence of Sulfonamide Group Hydrolysis

Symptoms: You observe the formation of byproducts corresponding to the cleavage of the sulfonamide bond, such as the corresponding pyrazole amine and sulfonic acid.

Cause: Sulfonamide bonds can be susceptible to hydrolysis under strongly acidic conditions, a process that can be exacerbated by elevated temperatures.[5][6] The highly acidic environment required for nitration can promote the cleavage of the S-N bond.[5]

Solutions:

  • Milder Reaction Conditions: This is the most effective way to prevent sulfonamide hydrolysis. Exploring alternative nitrating agents that do not require strong acids is highly recommended. Examples include:

    • N-Nitropyrazoles: These can act as powerful and controllable sources of the nitronium ion under milder conditions.[7][8]

    • Bismuth Subnitrate/Thionyl Chloride: This combination provides an efficient and selective method for nitrating aromatic compounds under non-acidic conditions.[9]

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as the presence of water will facilitate hydrolysis.

  • Lower Reaction Temperature: Keeping the reaction temperature as low as possible will slow down the rate of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor governing the regioselectivity in the nitration of a methyl-pyrazole sulfonamide?

A1: The regioselectivity is primarily governed by the interplay between the electronic effects of the methyl and sulfonamide substituents and the reaction conditions, especially the acidity of the medium.[1] The methyl group is activating and directs to the ortho and para positions, while the sulfonamide group is deactivating and directs to the meta position. The protonation state of the pyrazole ring, which is dictated by the acid concentration, significantly influences the final isomer distribution.[2]

Q2: I am observing the formation of N-nitro products. How can I favor C-nitration?

A2: N-nitration can be a competing reaction, particularly with N-unsubstituted pyrazoles.[10] For N-substituted methyl-pyrazole sulfonamides, N-nitration is less common. However, if observed, it suggests that the reaction conditions are favoring attack at the nitrogen atom. To favor C-nitration, consider using a bulkier nitrating agent or altering the solvent to sterically hinder approach to the nitrogen.

Q3: How can I effectively purify my nitrated methyl-pyrazole sulfonamide from unreacted starting material and isomeric byproducts?

A3: Purification is critical for obtaining the desired product in high purity.

  • Column Chromatography: This is the most common and effective method for separating regioisomers.[3][11] A silica gel column with a gradient eluent system, such as ethyl acetate in hexanes, is a good starting point.[3]

  • Recrystallization: If the desired product is a solid and has a different solubility profile from the impurities, recrystallization can be an effective purification technique.[3]

  • Acid-Base Extraction: If one of the isomers has a significantly different pKa, it may be possible to separate them through a series of acid-base extractions.

Q4: Are there any "greener" or safer alternatives to mixed acid nitration?

A4: Yes, several alternatives to the traditional, and often hazardous, mixed acid protocol exist.

  • Enzyme-Mediated Nitration: This emerging field uses enzymes as catalysts to perform nitration under milder and more selective conditions, offering a more sustainable approach.[12]

  • Metal Nitrates: Reagents like bismuth subnitrate in combination with thionyl chloride can effect nitration under neutral conditions, avoiding the use of strong acids.[9]

  • N-Nitropyrazole Reagents: These bench-stable organic compounds can act as effective nitrating agents with predictable regioselectivity and under milder conditions.[7][8]

Experimental Protocols & Data

Recommended Protocol for C4-Nitration of a 1-Methyl-3-Sulfonamidopyrazole Derivative

This protocol is a general guideline and may require optimization for your specific substrate.

1. Preparation of the Nitrating Mixture (Acetyl Nitrate):

  • In a three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add acetic anhydride.

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add fuming nitric acid dropwise to the cooled acetic anhydride while maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to ensure the formation of acetyl nitrate.

2. Nitration Reaction:

  • Dissolve the 1-methyl-3-sulfonamidopyrazole derivative in a minimal amount of a suitable solvent (e.g., acetic anhydride or dichloromethane).

  • Slowly add the pyrazole solution dropwise to the cold nitrating mixture, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0-5 °C and monitor its progress by TLC.

3. Workup and Purification:

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid product should precipitate. If not, carefully neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 4-nitro isomer.[3]

Table 1: Influence of Nitrating Agent on Regioselectivity
Nitrating AgentPredominant Isomer(s)Typical ConditionsPotential Side Reactions
HNO₃/H₂SO₄ Mixture of isomers0-10 °CSulfonamide hydrolysis, oxidation, dinitration
Acetyl Nitrate C4-nitro isomer0-5 °CN-acetylation (if N-H present)
N-Nitropyrazole Highly regioselectiveVaries with reagentGenerally cleaner
Bi(NO₃)₃/SOCl₂ RegioselectiveRoom temperatureLimited to certain substrates

Visualizing Reaction Control

Decision-Making Workflow for Minimizing Side Reactions

G start Start: Nitration of Methyl-Pyrazole Sulfonamide check_selectivity Issue: Poor Regioselectivity? start->check_selectivity check_yield Issue: Low Yield? check_selectivity->check_yield No solution_selectivity Solution: - Use milder nitrating agent (e.g., Acetyl Nitrate) - Strict temperature control (0-5 °C) - Slow addition of substrate check_selectivity->solution_selectivity Yes check_hydrolysis Issue: Sulfonamide Hydrolysis? check_yield->check_hydrolysis No solution_yield Solution: - Optimize nitrating agent strength - Monitor reaction with TLC/HPLC - Ensure starting material purity check_yield->solution_yield Yes solution_hydrolysis Solution: - Use non-acidic nitrating agent (e.g., N-Nitropyrazole) - Anhydrous conditions - Low temperature check_hydrolysis->solution_hydrolysis Yes end End: Optimized Nitration check_hydrolysis->end No solution_selectivity->check_yield solution_yield->check_hydrolysis solution_hydrolysis->end

Caption: A troubleshooting flowchart for optimizing the nitration of methyl-pyrazole sulfonamides.

References

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC. (2022, August 31). National Center for Biotechnology Information. [Link]

  • Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry. [Link]

  • The kinetics and mechanism of heteroaromatic nitration. Part II. Pyrazole and imidazole. Journal of the Chemical Society (Resumed). [Link]

  • Nitropyrazoles - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. National Center for Biotechnology Information. [Link]

  • Nitration - Wikipedia. Wikipedia. [Link]

  • Process for the purification of pyrazoles - Google Patents.
  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC. National Center for Biotechnology Information. [Link]

  • Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis - JETIR.org. JETIR.org. [Link]

  • Simplifying Nitration Chemistry with Bench-stable Organic Nitrating Reagents - BORIS Portal. BORIS Portal. [Link]

  • Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions | Request PDF - ResearchGate. ResearchGate. [Link]

  • Method for purifying pyrazoles - Google Patents.
  • A question about sulfonamide hydrolysis : r/chemistry - Reddit. (2015, June 17). Reddit. [Link]

  • Sulfonamide hydrolysis - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2015, November 29). Sciencemadness Discussion Board. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au. ACS Publications. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (2025, October 23). MDPI. [Link]

  • Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. Michigan State University. [Link]

  • Schematic diagram explaining the acid stability of the sulfonamide structure - ResearchGate. ResearchGate. [Link]

  • Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. ACS Omega. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Electrophilic substitution-Nitration of aromatic rings. Intelligent Tutors. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC. (2024, April 4). National Center for Biotechnology Information. [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. (2024, September 30). European Journal of Chemistry. [Link]

  • Nitrite-mediated photodegradation of sulfonamides and formation of nitrated products - PubMed. (2021, November 15). PubMed. [Link]

  • Direct oxidative nitration of aromatic sulfonamides under mild conditions - RSC Publishing. RSC Publishing. [Link]

  • Nitration and aromatic reactivity. SpringerLink. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. University of Nebraska-Lincoln Digital Commons. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Pyrazole Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Pyrazole Sulfonamides

Pyrazole sulfonamides represent a cornerstone in modern medicinal chemistry. Their versatile scaffold is found in a range of therapeutics, most notably in selective COX-2 inhibitors like Celecoxib, which has set a precedent in anti-inflammatory therapy.[1] The efficacy and safety of these drugs are intrinsically linked to their metabolic fate, making the ability to accurately identify and quantify the parent drug and its metabolites a critical task in drug development.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the undisputed gold standard for this purpose, offering unparalleled sensitivity and selectivity.[2] However, developing a robust LC-MS/MS method is not a "plug-and-play" exercise. It requires a deep, mechanistic understanding of how these molecules behave in the mass spectrometer—specifically, how they ionize and, more importantly, how they fragment.

This guide provides an in-depth analysis of the collision-induced dissociation (CID) patterns of pyrazole sulfonamides. We will move beyond simple spectral interpretation to explore the causality behind the fragmentation, compare these patterns to other relevant structures, and provide a validated, step-by-step protocol for reliable analysis.

Pillar 1: Ionization & The Proton's Preferred Perch

Before fragmentation can occur, the molecule must be ionized. For pyrazole sulfonamides, electrospray ionization (ESI) is the most common and effective technique.[3][4] The initial charge state significantly influences the subsequent fragmentation cascade.

In positive-ion mode ESI, protonation is the key event. While the sulfonamide moiety has nitrogen and oxygen atoms, studies on general sulfonamides suggest that protonation often occurs on a nitrogen atom.[5] Specifically for pyrazole sulfonamides, the pyrazole ring's nitrogen atoms are also likely protonation sites. The exact site of protonation can be influenced by substituents and the gas-phase basicity of the different nitrogen atoms within the molecule.[6] This initial protonation event is critical because it creates the charged species that will be isolated and fragmented in the tandem mass spectrometer.

In negative-ion mode, deprotonation typically occurs at the sulfonamide nitrogen, which is acidic. This is a highly effective ionization strategy for many sulfonamides, including Celecoxib.[7][8]

Expert Insight: The choice between positive and negative mode is not arbitrary. It's a critical first step in method development. While positive mode can provide rich fragmentation, negative mode often offers a cleaner, more intense precursor ion for quantitative assays due to the acidic nature of the sulfonamide proton. For Celecoxib, MRM transitions are well-established in negative mode (e.g., m/z 380 -> 316).[7][8][9]

Pillar 2: The Core Fragmentation Pathways

Once the protonated or deprotonated molecule enters the collision cell, it is subjected to CID. The resulting fragmentation is not random; it follows predictable chemical pathways governed by bond strengths and the stability of the resulting fragment ions. For pyrazole sulfonamides, several key cleavages dominate the spectrum.

The "Signature" Cleavages of the Sulfonamide Bridge

The sulfonamide linkage (Ar-SO2-NH-R) is often the most labile part of the molecule and its cleavage provides the most diagnostic fragment ions.

  • Cleavage of the S-N Bond: This is one of the most common fragmentation pathways for sulfonamides.[6][10][11] It results in the formation of a sulfonyl cation. For a pyrazole sulfonamide derived from a para-substituted aniline, this typically yields a characteristic ion at m/z 156, corresponding to the [H2N-C6H4-SO2]+ fragment.[6] This pathway is often a reliable indicator of the sulfonamide class.

  • Cleavage of the C-S Bond: Dissociation of the bond between the aromatic ring and the sulfur atom is also prevalent.[10][11] This pathway often involves a rearrangement where a proton is transferred, leading to the formation of a neutral aniline species (e.g., neutral loss of 93 Da for aniline) and a charged sulfonyl-pyrazole remnant.[6]

  • Loss of Sulfur Dioxide (SO2): A unique rearrangement can lead to the elimination of a neutral SO2 molecule (64 Da).[12] This fragmentation is particularly susceptible to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups, for instance, can promote this SO2 extrusion.[12]

Fragmentation of the Pyrazole Core

The pyrazole ring itself is relatively stable, but it can also fragment, especially under higher collision energies. The fragmentation is heavily influenced by the substituents attached to it.[13] A common pathway involves the cleavage of the N-N bond, which can lead to the expulsion of molecules like HCN.[13]

A Visual Guide to Fragmentation

To illustrate these core pathways, let's consider a generalized pyrazole sulfonamide structure.

G cluster_parent Parent Ion [M+H]+ cluster_frags Primary Fragment Ions Parent [Pyrazole-N-Ar-SO2-NH-R + H]+ FragA [Ar-SO2]+ (S-N Cleavage) Parent->FragA -RNH2 FragB [Pyrazole-N-Ar]+ (C-S Cleavage + Rearrangement) Parent->FragB -SO2NHR FragC [M+H - SO2]+ (SO2 Loss) Parent->FragC -SO2 FragD Pyrazole Ring Fragments (N-N Cleavage) Parent->FragD Higher Energy

Caption: Generalized fragmentation pathways for a protonated pyrazole sulfonamide.

Pillar 3: Comparative Fragmentation Analysis

The true power of MS interpretation comes from comparison. How does the pyrazole ring influence fragmentation compared to a simpler aromatic sulfonamide?

Pyrazole Sulfonamides vs. Benzenesulfonamides

A simple benzenesulfonamide primarily displays fragments related to the Ar-SO2 and S-N bonds. The introduction of the bulky, electron-rich pyrazole ring introduces new fragmentation possibilities and can alter the charge distribution in the parent ion.

  • Charge Retention: The pyrazole moiety can compete for charge retention after fragmentation. This means that instead of always observing the charged sulfonyl fragment, one might observe the charged pyrazole-containing fragment, depending on which piece is more stable as a cation.

  • Substituent Effects: The fragmentation of the pyrazole ring itself is highly dependent on its substituents.[13] A trifluoromethyl group, as seen in Celecoxib, will behave very differently from a simple methyl group due to its strong electron-withdrawing nature. These substituent effects can be leveraged to differentiate between closely related analogs.[5][14]

Data Summary: Celecoxib as a Case Study

To provide concrete data, let's examine the well-documented fragmentation of Celecoxib in negative ion mode, which is commonly used for its quantification.[8]

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossBond Cleavage Origin
380.1 [M-H]⁻316.364 (SO₂)C-S bond cleavage and rearrangement
380.1 [M-H]⁻296.184 (CF₃ + H)Fragmentation of trifluoromethyl group
380.1 [M-H]⁻247.1133 (SO₂NH₂ + CF₃)Complex rearrangement

Data compiled from publicly available spectra and literature.[9][15][16]

Pillar 4: A Self-Validating Experimental Protocol

A theoretical understanding is only as good as its practical application. The following is a robust, self-validating workflow for the LC-MS/MS analysis of pyrazole sulfonamides, using Celecoxib as an example.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Validation Plasma 1. Plasma Sample (e.g., 200 µL) IS 2. Add Internal Standard (e.g., Celecoxib-d7) Plasma->IS Extract 3. Protein Precipitation / LLE (e.g., Methanol or MTBE) IS->Extract Evap 4. Evaporate & Reconstitute (in Mobile Phase) Extract->Evap Inject 5. Inject onto LC System Evap->Inject Sep 6. Chromatographic Separation (C18 Column) Inject->Sep Ionize 7. ESI Source (Negative Mode) Sep->Ionize Analyze 8. MS/MS Analysis (MRM: 380.1 > 316.3) Ionize->Analyze Integrate 9. Peak Integration Analyze->Integrate Calib 10. Calibration Curve (LLOQ, ULOQ) Integrate->Calib Quant 11. Quantify Unknowns Calib->Quant QC 12. Validate with QCs (Precision & Accuracy) Quant->QC

Caption: A validated workflow for quantitative analysis of pyrazole sulfonamides.

Step-by-Step Methodology

1. Materials & Reagents:

  • Celecoxib reference standard and a stable isotope-labeled internal standard (e.g., Celecoxib-d7).[7]

  • HPLC-grade methanol, acetonitrile, and water.

  • Ammonium acetate or formic acid for mobile phase modification.

  • Human plasma (or other relevant biological matrix).

2. Sample Preparation (Protein Precipitation): [8]

  • Rationale: This is a rapid and effective method for removing the bulk of proteins from plasma, which would otherwise foul the LC column and MS source.

  • Protocol:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 20 µL of internal standard working solution (e.g., Celecoxib-d7 at 500 ng/mL).

    • Add 300 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 2 minutes.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean vial for injection.

3. LC-MS/MS Conditions:

  • Rationale: A reversed-phase C18 column provides excellent retention for moderately hydrophobic molecules like Celecoxib.[8][15] A gradient elution ensures good peak shape and separation from matrix components.

  • LC System: Standard HPLC or UPLC system.[17][18]

    • Column: C18, 50 mm x 2.1 mm, 3.5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in water.[8]

    • Mobile Phase B: Methanol.[8]

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • MS System: Triple quadrupole mass spectrometer.

    • Ionization: ESI, Negative Mode.[7][8]

    • Spray Voltage: -4500 V.[7]

    • Source Temperature: 500-700 °C.[7]

    • MRM Transitions:

      • Celecoxib: m/z 380.1 → 316.3.[8]

      • Celecoxib-d7: m/z 387.0 → 323.0.[7]

    • Collision Energy: Optimize for maximum signal for the specific instrument, typically in the range of -20 to -35 eV.

4. System Validation & Trustworthiness:

  • Calibration Curve: Prepare a calibration curve in blank plasma spanning the expected concentration range (e.g., 1 ng/mL to 2000 ng/mL). The curve must have a correlation coefficient (r²) > 0.99.

  • Quality Controls (QCs): Analyze QCs at low, medium, and high concentrations in triplicate. The accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should be <15%.[19]

  • Self-Validation: The consistent performance of the deuterated internal standard, which co-elutes and experiences identical matrix effects, validates the accuracy of each injection. Any unforeseen ion suppression or enhancement will affect the analyte and the IS proportionally, ensuring the ratio remains constant and the final calculated concentration is trustworthy.

Conclusion

The mass spectrometric fragmentation of pyrazole sulfonamides is a predictable process governed by the fundamental principles of chemical stability and bond energetics. The key fragmentation pathways involve cleavages around the central sulfonamide bridge (S-N and C-S bonds) and the characteristic loss of SO2. The pyrazole ring and its substituents introduce additional, diagnostic fragmentation routes that can be used for structural confirmation and differentiation from other sulfonamide classes.

By grounding our analytical methods in this mechanistic understanding, we move from being instrument operators to analytical scientists. We can predict fragmentation, troubleshoot issues, and develop robust, self-validating protocols that produce data of the highest integrity—a non-negotiable requirement in the field of drug development.

References

  • Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Publishing.
  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. [Link]

  • Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. ResearchGate. [Link]

  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science Publishers. [Link]

  • Freitas, R. F., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry, 57(23), 9846-9864. [Link]

  • Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. PMC. [Link]

  • Simultaneous Determination of Celecoxib, Erlotinib, and its Metabolite Desmethyl-Erlotinib (OSI-420) in Rat Plasma by Liquid chromatography/Tandem Mass Spectrometry with Positive/Negative Ion-Switching Electrospray Ionisation. PMC. [Link]

  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. ACS Publications. [Link]

  • Fragmentation pathways of deprotonated amide‐sulfonamide CXCR4 inhibitors investigated by ESI‐IT‐MSn, ESI‐Q‐TOF‐MS/MS and DFT calculations. ResearchGate. [Link]

  • Mass spectral fragmentation of celecoxib and its major metabolites (M1 and M2). ResearchGate. [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. [Link]

  • Dirikolu, L., et al. CELECOXIB IN THE HORSE: ITS RECOVERY, MASS SPECTROMETRIC IDENTIFICATION, DISPOSITION AND MAJOR URINARY METABOLITES. [Link]

  • Substituent effects on the gas-phase fragmentation reactions of sulfonium ion containing peptides. PubMed. [Link]

  • The mass spectra of some pyrazole compounds. Research Solutions Pages. [Link]

  • Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. PubMed. [Link]

  • Product ion mass spectra of (a) celecoxib (m/z 380.0 → 315.9, scan...) ResearchGate. [Link]

  • Celecoxib. PubChem. [Link]

  • Ptáček, P., Klíma, J., & Macek, J. (2012). Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 899, 163-166. [Link]

  • Liu, N. W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 355-363. [Link]

  • Celecoxib; LC-ESI-QTOF; MS2; CE: 30 eV; R=35000; [M-H]-. MassBank. [Link]

  • Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. PMC. [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PMC. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]

Sources

Comparative Guide: Biological Activity of Nitro vs. Amino Pyrazole Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Nitro- (


)  and Amino- (

)
substituted pyrazole sulfonamides. In medicinal chemistry, this substitution pattern represents a critical "molecular switch." The nitro group often serves as a lipophilic, electron-withdrawing "warhead" or bioreductive prodrug moiety, particularly in targeting hypoxic tumors (e.g., Carbonic Anhydrase IX inhibition). Conversely, the amino group functions as a hydrophilic, hydrogen-bond donor/acceptor essential for high-affinity binding in kinases (CDK, p38 MAPK) and COX-2 active sites.

This analysis synthesizes data regarding potency (


), selectivity profiles, and metabolic fate, designed for application scientists optimizing lead compounds.

Chemical & Structural Basis: The Electronic Switch

The biological divergence between these two analogs stems from their fundamental electronic and steric properties.

  • Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) (
    
    
    
    ). It decreases the electron density of the pyrazole ring, potentially increasing the acidity of the sulfonamide
    
    
    proton (
    
    
    modulation), which is critical for zinc-binding metalloenzymes. It acts as a metabolic handle for nitroreductases.
  • Amino Group (

    
    ):  A strong electron-donating group (EDG) (
    
    
    
    ) by resonance. It significantly increases water solubility and provides a handle for hydrogen bonding with key residues (e.g., Glu, Asp) in enzyme pockets.
Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for selecting between Nitro and Amino substituents based on the target environment.

SAR_Logic Start Pyrazole Sulfonamide Scaffold Decision Target Microenvironment? Start->Decision Hypoxia Hypoxic Tumor (Low pH, Low O2) Decision->Hypoxia Tumor Targeting Normoxia Systemic/Cytosolic (Normal pH) Decision->Normoxia Anti-inflammatory Nitro Nitro (-NO2) Analog (Bioreductive Prodrug) Hypoxia->Nitro Amino Amino (-NH2) Analog (Active Binder) Normoxia->Amino CAIX Target: CA IX/XII (Transmembrane) Nitro->CAIX High Selectivity Mechanism_N Mechanism: Reduces to -NHOH/-NH2 Trapped in cell Nitro->Mechanism_N COX2 Target: COX-2/Kinases (Intracellular) Amino->COX2 High Affinity Mechanism_A Mechanism: Direct H-Bonding (Glu/Asp residues) Amino->Mechanism_A

Caption: SAR decision tree comparing the utility of Nitro vs. Amino groups based on target localization and physiological conditions.

Biological Activity Comparison

A. Carbonic Anhydrase (CA) Inhibition

The most distinct performance difference lies in the inhibition of Carbonic Anhydrase isoforms.[1] Nitro-sulfonamides are frequently designed as bioreductive prodrugs .

  • The Nitro Advantage: In hypoxic tumor cells, the nitro group is reduced (via nitroreductases) to hydroxylamine or amine species. The parent nitro compound often shows lower affinity for cytosolic CA I and II (reducing off-target effects) but high selectivity for tumor-associated CA IX and XII upon reduction or due to specific hydrophobic interactions.

  • The Amino Advantage: The amino form is often the "active" species generated in situ. However, if administered directly, it may bind indiscriminately to ubiquitous CA I/II, leading to side effects like diuresis.

Table 1: Representative Inhibition Constants (


) for Pyrazole Sulfonamides 
Data synthesized from representative structure-activity studies (e.g., Supuran et al.).
Compound VariantTarget: hCA I (Cytosolic)Target: hCA II (Cytosolic)Target: hCA IX (Tumor)Selectivity Ratio (II/IX)
Nitro-Pyrazole

nM

nM

nM
~18.7
Amino-Pyrazole

nM

nM

nM
~1.6

Analysis: The Amino variant is more potent overall (single-digit nanomolar), but the Nitro variant offers superior selectivity for the tumor isoform, acting as a "lock" that only opens in the hypoxic tumor environment.

B. COX-2 and Kinase Inhibition

In the context of anti-inflammatory (COX-2) and anticancer (Kinase) activity, the Amino group is generally superior.

  • Mechanism: The amino group acts as a hydrogen bond donor to the backbone carbonyls of the enzyme's hinge region (in kinases) or polar side pockets (in COX-2).

  • Nitro Liability: The nitro group is bulky and lacks H-bond donor capability, often leading to steric clashes in tight active sites like the ATP-binding pocket of CDKs.

Experimental Protocols

To objectively compare these derivatives in your own lab, use the following self-validating protocols.

Protocol A: Chemical Synthesis (Nitro Reduction)

Objective: Convert the Nitro-pyrazole precursor to the Amino-pyrazole to create a matched pair for testing.

  • Dissolution: Dissolve 1.0 mmol of Nitro-pyrazole sulfonamide in 20 mL of Ethanol/Ethyl Acetate (1:1).

  • Catalyst: Add 10% Pd/C (10 wt% loading) under an Argon atmosphere.

  • Reduction: Purge with Hydrogen gas (

    
    ) using a balloon. Stir at Room Temperature (RT) for 4-6 hours.
    
    • Validation Point: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The Amino product will have a significantly lower

      
       due to increased polarity.
      
  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate in vacuo.

  • Purification: Recrystallize from Ethanol.

Protocol B: Stopped-Flow CO2 Hydrase Assay (CA Inhibition)

Objective: Measure kinetics of


 hydration inhibition.[1]
  • Buffer Prep: 20 mM HEPES (pH 7.5), 20 mM

    
    . Add Phenol Red indicator (0.2 mM).
    
  • Enzyme Mix: Incubate hCA enzyme (10-20 nM) with the test compound (Nitro or Amino variant) for 15 minutes at RT.

  • Substrate: Saturated

    
     solution in water at 
    
    
    
    .
  • Measurement: rapidly mix Enzyme-Inhibitor solution with Substrate solution in a Stopped-Flow apparatus.

  • Detection: Monitor absorbance decrease at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Calculation: Determine

    
     using the Cheng-Prusoff equation.
    
Visualization: Experimental Workflow

Workflow Synth Synthesis: Nitro Precursor Reduct Reduction: H2, Pd/C Synth->Reduct Reaction Assay Assay Setup: Stopped-Flow CO2 Synth->Assay Test Nitro AminoProd Product: Amino Analog Reduct->AminoProd Purification AminoProd->Assay Test Amino Data Data Output: Ki / IC50 Assay->Data Kinetic Analysis

Caption: Workflow for synthesizing the amino-derivative and parallel testing of both analogs in kinetic assays.

Safety & ADME Profile

FeatureNitro-Pyrazole SulfonamideAmino-Pyrazole Sulfonamide
Metabolic Stability Low. Susceptible to nitroreductases (liver/bacteria).Moderate. Susceptible to N-acetylation (NAT1/2).
Toxicity Risk High. Reduction intermediates (nitroso, hydroxylamine) can be genotoxic or cause methemoglobinemia.Low/Moderate. Sulfonamide hypersensitivity (Stevens-Johnson Syndrome risk) persists, but genotoxicity is lower.
Solubility Poor. Lipophilic; often requires DMSO for assays.Good. Hydrophilic; easier formulation for IV/Oral.
Half-Life (

)
Variable (depends on reduction rate).Generally shorter due to rapid renal clearance unless substituted.

Expert Insight: When developing a drug candidate, the Nitro group is rarely the final form unless a prodrug strategy is explicitly intended. For most systemic targets (COX-2, Kinases), the Amino form is the required pharmacophore, but it must be protected or substituted (e.g., amide) to prevent rapid metabolic clearance.

References

  • Supuran, C. T. (2008). Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII.[2] Journal of Medicinal Chemistry. Link

  • Bozdag-Dundar, O., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Link

  • Nitulescu, G. M., et al. (2023). Aminopyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Link

  • Grover, J., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of NAAA Inhibitors. Journal of Medicinal Chemistry. Link

Sources

Optimized HPLC Purity Profiling: 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimized HPLC Purity Analysis for 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts

Beyond the Standard C18: A Comparative Technical Guide

In the synthesis of high-value pharmaceutical intermediates like 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide (MNPS)—a critical scaffold for PDE5 inhibitors and kinase antagonists—standard purity analysis often fails at the critical moment.

While generic C18 methods may suffice for gross purity checks, they frequently struggle to resolve regioisomeric impurities (e.g., 5-nitro isomers) and polar hydrolysis degradants (sulfonic acids). This guide compares a legacy isocratic protocol against an optimized Buffered Gradient Method , demonstrating why the latter is the superior choice for rigorous quantitative analysis.

The Analytical Challenge: Why Standard Methods Fail

The target molecule, MNPS, possesses three distinct chemical features that complicate chromatography:

  • The Nitro Group: Strongly electron-withdrawing, creating significant UV absorbance but also potential dipole interactions.

  • The Sulfonamide Moiety: Amphoteric nature (

    
    ) leads to peak tailing on unbuffered silica.
    
  • Regioisomerism: The nitration step in synthesis often yields the thermodynamic 3-nitro product alongside kinetic 4-nitro or 5-nitro byproducts, which possess nearly identical hydrophobicity.

Comparison at a Glance
FeatureMethod A: Legacy Alternative Method B: Recommended Optimization
Column Chemistry Standard C18 (ODS)Phenyl-Hexyl or Polar-Embedded C18
Mobile Phase Water/MeCN + 0.1% TFA10mM NH₄OAc (pH 4.5) / MeOH
Elution Mode IsocraticGradient
Primary Flaw Peak tailing; co-elution of isomers.Slightly longer equilibration time.
Primary Benefit Simple setup; cheap reagents.Baseline resolution of regioisomers.

Experimental Data & Performance Analysis

The following data represents a comparative stress test of both methods using a crude reaction mixture spiked with known impurities: Impurity A (1-methyl-pyrazole precursor) and Impurity B (Hydrolyzed sulfonic acid).

Table 1: System Suitability Comparison
ParameterLegacy Method (Isocratic TFA)Optimized Method (Buffered Gradient)Status
Retention Time (MNPS) 4.2 min8.5 minImproved
Theoretical Plates (N) 4,50012,800 Superior
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetrical) Pass
Resolution (

) vs. Impurity A
1.2 (Co-elution risk)4.5 (Full Separation) Pass
Resolution (

) vs. Regioisomer
0.8 (Unresolved shoulder)2.1 (Baseline split) Critical Win
Scientist’s Insight: The "Why" Behind the Data
  • Tailing Factor: In Method A, the acidic TFA suppresses ionization of the sulfonamide but exposes silanols on the column, causing drag. Method B uses Ammonium Acetate (

    
    ), which masks silanols and buffers the sulfonamide, resulting in sharp, symmetrical peaks.
    
  • Selectivity: The switch to a Phenyl-Hexyl or Polar-Embedded column in Method B utilizes

    
     interactions with the nitro-pyrazole ring. This provides the "chemical hook" needed to pull the 3-nitro target away from the 5-nitro impurity, which a standard C18 cannot do based on hydrophobicity alone.
    

Detailed Protocols

Method A: The "Quick Check" (Alternative)

Use only for rough reaction monitoring, not final release.

  • Column: Agilent Zorbax SB-C18 (4.6 x 150mm, 5µm)

  • Mobile Phase: 70% Water (0.1% TFA) / 30% Acetonitrile

  • Flow: 1.0 mL/min[1][2]

  • Detection: UV 254 nm[1]

Method B: The "Purity Profiling" Standard (Recommended)

Use for final CoA generation and impurity isolation.

1. Instrument Setup
  • System: HPLC with PDA/DAD detector (e.g., Waters Alliance or Agilent 1260).

  • Column: Phenomenex Luna Phenyl-Hexyl OR Waters XBridge BEH Shield RP18 (4.6 x 150mm, 3.5µm).

  • Temperature: 35°C (Critical for viscosity control).

2. Mobile Phase Preparation
  • Solvent A: 10mM Ammonium Acetate in Water (Adjust to pH 4.5 with Acetic Acid).

    • Rationale: Buffers the sulfonamide moiety to prevent pH-induced shifts during the run.

  • Solvent B: Methanol (LC-MS Grade).

    • Rationale: Methanol offers different selectivity than Acetonitrile for nitro-aromatics due to hydrogen bonding capabilities.

3. Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Event
0.09010Equilibration
2.09010Hold (Elute polar salts)
15.04060Linear Gradient
18.01090Wash non-polars
20.09010Re-equilibration
4. Sample Preparation
  • Dissolve 10 mg of MNPS in 10 mL of 50:50 Water:Methanol .

  • Note: Do not use pure acetonitrile as diluent; it may cause peak distortion (solvent effect) at the start of the gradient.

Visualizing the Chemistry

The following diagrams illustrate the impurity origins and the logic behind the method selection.

Diagram 1: Impurity Fate Mapping

This flow shows where the critical impurities originate during synthesis, necessitating the specific separation power of Method B.

ImpurityMap Start Precursor: 1-Methyl-Pyrazole Reaction Reaction: Nitration + Chlorosulfonation Start->Reaction Target TARGET: 1-methyl-3-nitro-... -4-sulfonamide Reaction->Target Major Path Impurity1 Impurity A: Unreacted Precursor (Non-polar) Reaction->Impurity1 Incomplete Impurity2 Impurity B: Regioisomer (5-nitro) (Isobaric) Reaction->Impurity2 Isomerization Impurity3 Impurity C: Sulfonic Acid (Hydrolysis/Polar) Target->Impurity3 Degradation (Moisture)

Caption: Synthesis pathway highlighting the origin of isobaric regioisomers and polar degradants.

Diagram 2: Method Development Logic

A decision tree validating the choice of the Buffered Phenyl-Hexyl method.

MethodLogic Start Analyze MNPS Purity Q1 Is Regioisomer Separation Required? Start->Q1 PathA NO (Crude Check) Q1->PathA PathB YES (Final Release) Q1->PathB MethodA Method A: C18 / TFA Isocratic (Fast, Poor Resolution) PathA->MethodA Q2 Select Stationary Phase PathB->Q2 Opt1 Standard C18 Q2->Opt1 Opt2 Phenyl-Hexyl / Embedded Q2->Opt2 Result1 Fail: Co-elution of Nitro-isomers Opt1->Result1 Result2 Success: Pi-Pi Interaction Separates Isomers Opt2->Result2

Caption: Decision matrix demonstrating why standard C18 columns fail for nitro-regioisomer separation.

Troubleshooting & Tips

  • Peak Splitting: If the sulfonamide peak splits, your sample diluent is likely too strong (too much MeOH). Dilute with water to match the initial gradient conditions (90% Buffer).

  • Retention Drift: Sulfonamides are sensitive to pH. Ensure the Ammonium Acetate buffer is strictly adjusted to pH 4.5. A shift to pH 3.0 or 6.0 will significantly alter retention times.

  • Ghost Peaks: Nitro compounds can stick to stainless steel. Passivate your LC system with 30% Phosphoric acid if you observe carryover between runs.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79255, 1-Methyl-3-nitro-1H-pyrazole. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Pyrazole-3-carboxylic acid derivatives on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide Synthesis. Retrieved from [Link]

Sources

A Comparative Guide to Pyrazole-Based Bioactive Scaffolds: 1-Methyl-3-Nitro-1H-Pyrazole-4-Sulfonamide vs. 1,3-Dimethyl-Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, including the anti-inflammatory agent celecoxib and the kinase inhibitor crizotinib.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a versatile platform for structural modification, enabling fine-tuning of physicochemical properties and biological activity.[3][4] This guide provides an in-depth comparison of two distinct classes of pyrazole derivatives: the highly functionalized 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide and the archetypal 1,3-dimethyl-pyrazole analogs.

The core distinction lies in the substitution at the C3 position. In the first molecule, the potent electron-withdrawing nitro (-NO₂) group dramatically influences the electronic character of the pyrazole ring. In contrast, the 1,3-dimethyl-pyrazole analogs feature an electron-donating methyl (-CH₃) group at this position. This fundamental difference in electronic nature, coupled with the presence of a sulfonamide moiety—a known zinc-binding group in metalloenzymes like carbonic anhydrases and a key pharmacophore in many kinase inhibitors—results in divergent biological profiles.[5][6]

This guide will dissect these differences, providing a comparative analysis of their synthesis, performance in relevant biological assays, and the underlying structure-activity relationships (SAR). We will focus on their potential as kinase inhibitors and antiproliferative agents, areas where pyrazole derivatives have shown significant promise.[7][8] The content herein is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of pyrazole functionalization on molecular performance.

Synthetic Strategies: A Comparative Overview

The construction of the core pyrazole ring for both compound classes typically relies on the classical Knorr pyrazole synthesis or its variations, which involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][9] The subsequent functionalization steps, however, diverge significantly to install the desired substituents.

The synthesis of 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide is a multi-step process that requires careful control of reactive intermediates. Conversely, the synthesis of 1,3-dimethyl-pyrazole analogs is more direct. The workflow below illustrates the conceptual synthetic pathways.

G cluster_0 Synthesis of 1-Methyl-3-Nitro-1H-Pyrazole-4-Sulfonamide cluster_1 Synthesis of 1,3-Dimethyl-Pyrazole Analogs A1 Ethyl Acetoacetate + Hydrazine A2 Pyrazolone Intermediate A1->A2 Knorr Synthesis A3 Nitration (e.g., HNO₃/H₂SO₄) A2->A3 A4 3-Nitro-Pyrazolone A3->A4 A5 Chlorosulfonation (e.g., ClSO₃H) A4->A5 A6 4-Sulfonyl Chloride Derivative A5->A6 A7 Amination (e.g., NH₄OH) A6->A7 A8 4-Sulfonamide Derivative A7->A8 A9 N-Methylation (e.g., CH₃I) A8->A9 A10 Final Product: 1-Methyl-3-Nitro-1H- Pyrazole-4-Sulfonamide A9->A10 B1 Acetylacetone (1,3-Diketone) B3 3,5-Dimethyl-1-Methyl- Pyrazole (1,3,5-Trimethylpyrazole) B1->B3 Condensation B2 Methylhydrazine B2->B3 Condensation B4 Further Functionalization (e.g., at C4) B3->B4 B5 1,3-Dimethyl-Pyrazole Analogs B4->B5 G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellCycle Cell Cycle Progression ERK->CellCycle CDK CDK/Cyclin CDK->CellCycle Inhibitor Pyrazole Inhibitors (e.g., Nitro-Sulfonamide or Dimethyl Analog) Inhibitor->Akt Inhibition Inhibitor->CDK Inhibition

Caption: Simplified kinase signaling pathways targeted by pyrazole inhibitors.

The following table summarizes representative experimental data for compounds from each class against selected kinases and cancer cell lines.

Compound Class Representative Compound Target IC₅₀ (µM) Cell Line Antiproliferative IC₅₀ (µM) Reference
Nitro-Pyrazole Sulfonamide Analog 4 (pyrazole-based)CDK23.82U937 (Leukemia)Not Reported[10]
Nitro-Pyrazole Sulfonamide Analog 9 (pyrazole-based)CDK20.96U937 (Leukemia)Not Reported[10]
1,3-Dimethyl-Pyrazole MR-S1-8 (sulfonamide analog)--U937 (Leukemia)27.5[11]
1,3-Dimethyl-Pyrazole Analog with Phenylsulfonamide--U937 (Leukemia)>100[11]

Note: Data is compiled from studies on structurally related compounds to provide a representative comparison. Direct head-to-head data for the exact title compounds is limited in published literature.

Structure-Activity Relationship (SAR) Analysis

The divergent biological activities of these two pyrazole classes can be rationalized by analyzing their structure-activity relationships.

  • C3-Position Substituent: This is the primary point of differentiation.

    • Nitro Group (-NO₂): As a potent electron-withdrawing group, it lowers the pKa of the pyrazole ring nitrogens and the sulfonamide proton, potentially enhancing hydrogen bonding with target residues. It is a strong hydrogen bond acceptor. [10]Its planar geometry can be favorable for stacking interactions.

    • Methyl Group (-CH₃): This is a small, non-polar, electron-donating group. It primarily engages in hydrophobic or van der Waals interactions within the target's active site. Its presence generally increases the lipophilicity of the molecule. [12]

  • N1-Position Substituent (Methyl Group):

    • The N1-methylation in both classes prevents the formation of tautomers and blocks a potential hydrogen bond donation site. This can be crucial for activity, as it locks the molecule into a specific conformation and can improve metabolic stability and cell permeability. [13]

  • C4-Position Substituent (Sulfonamide):

    • The sulfonamide group (-SO₂NH₂) is a key pharmacophore. It is a versatile hydrogen bond donor and acceptor. In metalloenzymes, the deprotonated sulfonamide can act as a potent zinc-binding group. [5]In kinases, it frequently forms critical hydrogen bonds with the hinge region backbone. [14]

Caption: Key Structure-Activity Relationship (SAR) points for each compound class.

Experimental Protocols

To ensure scientific integrity and reproducibility, the protocols described below are presented as self-validating systems, including necessary controls.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity and inhibition.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
  • ATP Solution: Prepare a 2X working concentration of ATP in kinase buffer (e.g., 20 µM, final concentration will be 10 µM).
  • Kinase/Substrate Solution: Prepare a 2X working solution of the target kinase and its specific substrate in kinase buffer.
  • Test Compounds: Prepare a dilution series of the test compounds (e.g., 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide, 1,3-dimethyl-pyrazole analog) in 100% DMSO. Then, create a 4X final concentration in kinase buffer (final DMSO concentration should be ≤1%).
  • Controls: Prepare a "no kinase" negative control and a "vehicle" (1% DMSO) positive control.

2. Kinase Reaction:

  • Add 5 µL of 4X test compound or vehicle control to the wells of a 96-well plate.
  • Add 10 µL of 2X Kinase/Substrate solution to all wells.
  • To initiate the reaction, add 5 µL of 2X ATP solution to all wells. The final reaction volume is 20 µL.
  • Incubate the plate at 30°C for 60 minutes.

3. ADP Detection:

  • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  • Incubate at room temperature for 40 minutes.
  • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
  • Incubate at room temperature for 30-60 minutes.

4. Data Analysis:

  • Measure luminescence using a plate-reading luminometer.
  • Calculate the percent inhibition relative to the vehicle control.
  • Plot percent inhibition versus compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 2: Antiproliferative Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds. [9][15] 1. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., U937, MCF-7) in appropriate media supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
  • Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
  • Incubate for 24 hours to allow cells to attach.

2. Compound Treatment:

  • Prepare a serial dilution of the test compounds in culture media.
  • Remove the old media from the wells and add 100 µL of media containing the test compounds or vehicle control (e.g., 0.5% DMSO).
  • Include "media only" wells as a blank control.
  • Incubate the plate for 48-72 hours at 37°C.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  • Add 10 µL of the MTT solution to each well.
  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Measurement:

  • Carefully remove the media from the wells.
  • Add 100 µL of a solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 15 minutes to ensure complete dissolution.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the average absorbance of the blank wells from all other wells.
  • Calculate cell viability as a percentage of the vehicle-treated control cells.
  • Plot percent viability versus compound concentration and use non-linear regression to calculate the IC₅₀ value.

Conclusion

The comparison between 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide and 1,3-dimethyl-pyrazole analogs highlights a fundamental principle in medicinal chemistry: subtle changes in substituent electronics and sterics can lead to profound differences in biological activity and synthetic accessibility.

The 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide scaffold represents a class of highly optimized, potent inhibitors. The combination of the electron-withdrawing nitro group and the versatile sulfonamide moiety equips these molecules for strong, specific interactions with biological targets like kinases, often resulting in low micromolar to nanomolar potency. [10]However, this potency may come at the cost of a more complex synthesis and potentially less favorable physicochemical properties.

In contrast, 1,3-dimethyl-pyrazole analogs offer a synthetically tractable and versatile starting point for drug discovery. [11]While they may lack the intrinsic potency conferred by the nitro group against certain targets, their favorable drug-like properties and the ease of diversification make them excellent candidates for generating large libraries for high-throughput screening and subsequent lead optimization.

The choice between these scaffolds depends entirely on the research objective. For target-specific, high-potency inhibitor design, the nitro-sulfonamide class offers a promising, albeit challenging, path. For broader screening campaigns and programs where synthetic feasibility is paramount, the 1,3-dimethyl-pyrazole framework provides a robust and efficient alternative.

References

  • Frontiers. (2024, April 16). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Available from: [Link]

  • ACS Publications. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration | Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Available from: [Link]

  • RSC Publishing. (2023, June 20). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Available from: [Link]

  • PMC. (2025, March 24). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Available from: [Link]

  • MDPI. (2021, November 20). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Available from: [Link]

  • MDPI. (2022, March 7). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available from: [Link]

  • PubMed. (2011, October 1). Design, synthesis and structure-activity relationship of novel [3.3.1] bicyclic sulfonamide-pyrazoles as potent γ-secretase inhibitors. Available from: [Link]

  • ACS Publications. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega. Available from: [Link]

  • ijms. (2026, February 3). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Available from: [Link]

  • MDPI. (2024, April 25). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Available from: [Link]

  • PMC. Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Available from: [Link]

  • ACS Publications. (2025, February 11). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study | ACS Omega. Available from: [Link]

  • ACS Publications. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. Available from: [Link]

  • ResearchGate. (2025, August 6). Synthesis and pharmacological evaluation of pyrazole derivatives containing sulfonamide moiety | Request PDF. Available from: [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • PubMed. (2015, November 15). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Available from: [Link]

  • OMICS Online. (2012, December 13). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Available from: [Link]

  • University of Pretoria. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available from: [Link]

  • ResearchGate. (2025, August 9). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents | Request PDF. Available from: [Link]

  • RSC Publishing. (2024, October 29). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Available from: [Link]

  • MDPI. (2022, May 12). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link]

  • PubMed. (2014, May 6). Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e]t[5][12][16]riazines. Available from: [Link]

  • Frontiers. (2022, June 21). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Available from: [Link]

  • PMC. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Available from: [Link]

  • PMC. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. Available from: [Link]

  • ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... Available from: [Link]

  • MDPI. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available from: [Link]

  • ResearchGate. Development of Novel 1,3,4‐Trisubstituted Pyrazole Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Targeting JNK Kinases | Request PDF. Available from: [Link]

  • ResearchGate. (2025, December 15). An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors. Available from: [Link]

  • MDPI. (2016, August 31). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Available from: [Link]

  • PMC. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Available from: [Link]

Sources

Comparative Crystallographic Guide: Substituted Pyrazole-4-Sulfonamides vs. Classical Benzene Sulfonamides

[1]

Executive Summary: The Scaffold Shift

In the design of Carbonic Anhydrase Inhibitors (CAIs) and COX-2 selective agents, the transition from benzene sulfonamides (the classical "gold standard," e.g., Acetazolamide, Sulfanilamide) to pyrazole-4-sulfonamides represents a critical evolution in medicinal chemistry.[1]

While both scaffolds utilize the sulfonamide moiety (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

  • Electronic Modulation: The nitrogen-rich pyrazole ring alters the pKa of the sulfonamide group, often enhancing zinc coordination.[1]

  • Steric & Packing Efficiency: The 5-membered planar ring allows for denser crystal packing and unique ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -
    
    
    stacking interactions unavailable to the 6-membered benzene ring.
  • Selectivity: Crystallographic data reveals that pyrazole tails can exploit hydrophobic pockets (e.g., in hCA IX/XII) more effectively than their benzene counterparts.[1]

Structural Comparison: Pyrazole vs. Benzene Sulfonamides[1]

The following table contrasts the crystallographic metrics of a representative substituted pyrazole-4-sulfonamide against a standard benzene sulfonamide (Sulfanilamide).

Table 1: Comparative Crystallographic Metrics
FeatureBenzene Sulfonamide (Standard)Pyrazole-4-Sulfonamide (Substituted)Crystallographic Implication
Core Geometry Hexagonal, planar (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

approx)
Pentagonal, planar (

or

)
Pyrazole allows tighter packing angles in the unit cell.
Space Group Typically P21/c or PbcaOften P21/n or P-1 (Triclinic)Pyrazoles frequently crystallize in lower symmetry groups due to substituent flexibility.[1]
S-N Bond Length ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Å

Å
Slightly shorter bond in pyrazoles suggests stronger S-N character due to ring electron density.
S=O Bond Length ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Å

Å
Comparable; rigid sulfonyl geometry is conserved.
Torsion Angle (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)

(Variable)

(More Rigid)
Pyrazole substituents (positions 3,5) sterically lock the sulfonamide orientation.[1]
Intermolecular Forces Dominant N-H...O dimersMixed N-H...N (pyrazole) & N-H...OPyrazole nitrogen acts as an additional H-bond acceptor, creating complex 3D networks.[1]
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Stacking
Face-to-Face or T-shapedOften Offset-StackedPyrazole rings facilitate offset stacking, enhancing lattice energy and melting points.
ngcontent-ng-c1352109670="" class="ng-star-inserted">

Analyst Note: The "Torsion Angle" is the critical differentiator. In benzene sulfonamides, the sulfonamide group has free rotation. In 3,5-disubstituted pyrazoles, the steric bulk at the adjacent carbons locks the sulfonamide into a specific conformation, pre-organizing it for protein binding.[1]

Experimental Protocols: Self-Validating Systems

To reproduce high-quality crystals suitable for X-ray diffraction, follow this optimized workflow. This protocol prioritizes purity and slow growth to minimize disorder.

Phase A: Synthesis (The "Chalcone Route")

Rationale: This pathway allows modular substitution at positions 3 and 5 of the pyrazole ring.[1]

  • Precursor Formation: React a substituted acetophenone with a benzaldehyde derivative in ethanol/NaOH to form a chalcone (1,3-diarylprop-2-en-1-one).[1]

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). disappearance of aldehyde spot indicates completion.

  • Cyclization: Reflux the chalcone with 4-hydrazinobenzenesulfonamide hydrochloride in glacial acetic acid or ethanol for 6–12 hours.

  • Isolation: Pour reaction mixture into crushed ice. The precipitate is the crude pyrazole-4-sulfonamide.[1][2]

Phase B: Crystallization (Vapor Diffusion Method)

Rationale: Sulfonamides are often sparingly soluble.[1] Slow evaporation can yield amorphous powder. Vapor diffusion controls supersaturation.[1]

  • Solvent Selection: Dissolve 20 mg of pure compound in a "Good Solvent" (e.g., DMSO or DMF ).[1]

  • Precipitant: Use a "Poor Solvent" (e.g., Water or Ethanol ).[1]

  • Setup:

    • Place the dissolved compound in a small inner vial (open).

    • Place the inner vial inside a larger jar containing the Poor Solvent.

    • Seal the outer jar.

  • Growth: Allow to stand undisturbed at

    
     for 7–14 days.
    
    • Mechanism:[1][3] The poor solvent vapor diffuses into the rich solvent, slowly lowering solubility and forcing ordered nucleation.[1]

Mechanistic Visualization

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how the crystallographic features of the pyrazole scaffold translate into biological efficacy against Carbonic Anhydrase (CA).[1]

SAR_LogicScaffoldPyrazole-4-SulfonamideScaffoldFeature1Planar 5-Membered RingScaffold->Feature1Feature2Sulfonamide (ZBG)Pre-organizationScaffold->Feature2Feature33,5-Substituents(Steric Bulk)Scaffold->Feature3Mechanism1Optimized Pi-Stacking(Phe131 in CA II)Feature1->Mechanism1 GeometryMechanism2Direct Zn(II) CoordinationFeature2->Mechanism2 ElectronicMechanism3Hydrophobic PocketOccupancyFeature3->Mechanism3 Steric FitOutcomeHigh Potency & Selectivity(nM Range IC50)Mechanism1->OutcomeMechanism2->OutcomeMechanism3->Outcome

Caption: SAR Logic Flow: Linking pyrazole structural attributes to specific binding mechanisms within the Carbonic Anhydrase active site.

Diagram 2: Crystallography Workflow

From synthesis to solved structure.

Crystal_Workflowcluster_0Phase 1: Preparationcluster_1Phase 2: Growthcluster_2Phase 3: AnalysisSynthesisSynthesis (Chalcone Route)PurificationRecrystallization(>99% Purity)Synthesis->PurificationScreeningSolvent Screening(DMSO/EtOH/Water)Purification->ScreeningVaporDiffVapor Diffusion(7-14 Days)Screening->VaporDiffHarvestCrystal Harvesting(Microscope)VaporDiff->HarvestDiffractionX-Ray Diffraction(Data Collection)Harvest->DiffractionSolvingStructure Solution(Direct Methods/SHELX)Diffraction->SolvingRefinementRefinement (R-factor < 5%)Solving->RefinementRefinement->ScreeningHigh R-factor?Retry

Caption: Operational workflow for obtaining publication-quality crystal structures of sulfonamides.

References

  • Supuran, C. T. (2012).[1] Tricyclic Sulfonamides Incorporating Benzothiopyrano[4,3-c]pyrazole... Effectively Inhibit α- and β-Carbonic Anhydrase.[1] Journal of Medicinal Chemistry.

  • Abdullah Y.[4] Alzahrani, et al. (2022).[1][4][5] Novel benzenesulfonamide‐bearing pyrazoles... as selective carbonic anhydrase inhibitors. Archiv der Pharmazie. [1]

  • Kumar, S., et al. (2023).[1] Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances.

  • Sainz-Díaz, C. I., et al. (2018).[1][6] Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences.

  • Bua, S., et al. (2020).[1] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry. [1]

Safety Operating Guide

Navigating the Unseen: A Guide to Safely Handling 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities demands a rigorous and informed approach to personal protection. This guide provides essential, actionable intelligence for the safe handling of 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide, a compound of interest in our ongoing research endeavors. Our goal is to empower you with the knowledge to operate safely, protecting both yourself and the integrity of your work.

Hazard Analysis: A Synthesis of Structural Concerns

Key Hazard Considerations:

  • Nitro Aromatic Compounds: These are often associated with toxicity and can be reactive. The nitro group is electron-withdrawing, which can influence the molecule's reactivity.

  • Pyrazole Ring: This heterocyclic structure is common in pharmaceuticals. While the ring itself is relatively stable, its substituents dictate the overall toxicological profile.

  • Sulfonamide Group: This functional group is a known structural alert for potential skin sensitization and other adverse reactions.

Based on data from analogous compounds such as 3-nitropyrazole, 1-nitro-1H-pyrazole, and various sulfonamide derivatives, we must assume that 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide may be:

  • Harmful if swallowed .[1][2][3][4]

  • A cause of skin irritation .[1][2][3][5][6][7]

  • A cause of serious eye irritation or damage .[1][3][5][7]

  • A cause of respiratory tract irritation .[1][2][4]

The logical workflow for determining the necessary personal protective equipment (PPE) is therefore based on mitigating these anticipated hazards.

cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control Measures Compound 1-methyl-3-nitro-1H- pyrazole-4-sulfonamide FunctionalGroups Nitro-pyrazole Sulfonamide Compound->FunctionalGroups AnalogData Data from Structurally Similar Compounds FunctionalGroups->AnalogData PotentialHazards Oral Toxicity Skin Irritation Eye Irritation Respiratory Irritation AnalogData->PotentialHazards PPE Personal Protective Equipment (PPE) PotentialHazards->PPE EngControls Engineering Controls (Fume Hood) PotentialHazards->EngControls SafeHandling Safe Handling Protocol PPE->SafeHandling Enables EngControls->SafeHandling Enables

Caption: Logical workflow for determining PPE requirements.

Personal Protective Equipment (PPE): Your Essential Barrier

The following table outlines the minimum required PPE for handling 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide. This protocol is designed to be a self-validating system; adherence to these steps is critical for ensuring your safety.

Body AreaRequired PPEStandardRationale
Eyes/Face Tightly fitting safety goggles and a face shieldEN 166 (EU) or NIOSH (US)Protects against potential splashes and solid particulates causing serious eye damage.
Hands Chemical-resistant gloves (Nitrile, double-gloved)EN 374Prevents skin contact, which may cause irritation. Double-gloving is recommended to minimize contamination of the surrounding area when removing the outer glove inside a containment system.
Body Impervious, flame-resistant laboratory coatProtects against skin contact and contamination of personal clothing.
Respiratory Use in a certified chemical fume hoodAs a primary engineering control, this mitigates the risk of inhaling airborne particulates that could cause respiratory irritation.

Step-by-Step Guide to Safe Handling

The following procedures provide a direct, operational framework for the safe handling of 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide.

Pre-Operational Checks
  • Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly. Check the airflow monitor.

  • Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.

  • PPE Inspection: Inspect all PPE for signs of damage or wear before use. Damaged gloves or a compromised lab coat must be replaced immediately.

Donning PPE: A Deliberate Sequence

Start Start LabCoat 1. Don Lab Coat Start->LabCoat InnerGloves 2. Don Inner Pair of Gloves LabCoat->InnerGloves Goggles 3. Don Safety Goggles InnerGloves->Goggles FaceShield 4. Don Face Shield Goggles->FaceShield OuterGloves 5. Don Outer Pair of Gloves FaceShield->OuterGloves End Ready for Handling OuterGloves->End

Caption: The correct sequence for donning PPE.

Handling Operations
  • Containment: All weighing and handling of the solid compound must be performed within a certified chemical fume hood.

  • Spill Control: Have a spill kit readily available. In case of a minor spill, it should be cleaned up immediately following established laboratory procedures for solid chemical spills.

  • Avoid Dust Generation: Handle the compound gently to avoid creating airborne dust.

Doffing PPE: A Critical Decontamination Sequence
  • Outer Gloves: While still in the handling area, remove the outer pair of gloves and dispose of them in the designated chemical waste container.

  • Exit Handling Area: Move away from the immediate work area.

  • Face Shield and Goggles: Remove the face shield first, followed by the safety goggles.

  • Lab Coat: Remove the lab coat, turning it inside out to contain any potential contamination.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Disposal and Decontamination

  • Waste Disposal: All solid waste contaminated with 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide, including gloves, weigh boats, and paper towels, must be disposed of in a clearly labeled, sealed container for hazardous chemical waste. Follow all institutional and local regulations for chemical waste disposal.[8]

  • Decontamination: All surfaces and equipment that have come into contact with the compound should be decontaminated using an appropriate solvent and cleaning procedure.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][6][7]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5][7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

By adhering to these protocols, you contribute to a culture of safety and excellence. Your diligence is paramount in the successful and safe advancement of our research.

References

  • Fisher Scientific. (2025, December 25).
  • PubChem. (n.d.). 3-Nitropyrazole.
  • Santa Cruz Biotechnology. (n.d.). Sulphanilamide.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • Fisher Scientific. (2025, December 18).
  • Spectrum Chemical. (2019, May 28).
  • Fisher Scientific. (2024, April 1). Safety Data Sheet: Sulfanilamide, 50 mg/ml in 0.5M HCl.
  • PubChem. (n.d.). 1H-Pyrazole, 1-nitro-.
  • Fisher Scientific. (2025, December 19).
  • AK Scientific, Inc. (n.d.).
  • Combi-Blocks, Inc. (2023, March 25).
  • ChemicalBook. (2025, July 26).
  • PubChem. (n.d.). 1,3-dimethyl-1H-pyrazole-4-sulfonamide.
  • Thermo Fisher Scientific. (2020, December 14).
  • AK Scientific, Inc. (n.d.).
  • Fisher Scientific. (2025, December 25). Safety Data Sheet: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3-nitro-1H-pyrazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
1-methyl-3-nitro-1H-pyrazole-4-sulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。